molecular formula C25H42O7 B11827891 Boc-PEG2-ethoxyethane-PEG2-benzyl

Boc-PEG2-ethoxyethane-PEG2-benzyl

Katalognummer: B11827891
Molekulargewicht: 454.6 g/mol
InChI-Schlüssel: PBUSQUOKYYTEST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Boc-PEG2-ethoxyethane-PEG2-benzyl is a useful research compound. Its molecular formula is C25H42O7 and its molecular weight is 454.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C25H42O7

Molekulargewicht

454.6 g/mol

IUPAC-Name

tert-butyl 2-[2-[4-[4-(2-phenylmethoxyethoxy)butoxy]butoxy]ethoxy]acetate

InChI

InChI=1S/C25H42O7/c1-25(2,3)32-24(26)22-31-20-18-29-16-10-8-14-27-13-7-9-15-28-17-19-30-21-23-11-5-4-6-12-23/h4-6,11-12H,7-10,13-22H2,1-3H3

InChI-Schlüssel

PBUSQUOKYYTEST-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)COCCOCCCCOCCCCOCCOCC1=CC=CC=C1

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Boc-PEG2-ethoxyethane-PEG2-benzyl (CAS 2111836-22-5) in Proteolysis Targeting Chimera (PROTAC) Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-ethoxyethane-PEG2-benzyl, with a CAS number of 2111836-22-5, is a bifunctional linker of the polyethylene (B3416737) glycol (PEG) category, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This technical guide provides an in-depth overview of the properties, synthesis, and application of this linker in the development of novel therapeutics.

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical element that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC molecule. The this compound linker offers a balance of flexibility and defined length, which is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2111836-22-5
Molecular Formula C₂₅H₄₂O₇
Molecular Weight 454.60 g/mol
Appearance Colorless to light yellow liquid
Storage Conditions 2-8°C, sealed and dry

Application in PROTAC Synthesis: Targeting WEE1 Kinase

This linker has been utilized in the synthesis of PROTACs targeting WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. The following sections detail the experimental protocol for the synthesis of a WEE1-targeting PROTAC using this compound, based on methodologies described in relevant patents and publications.

General Experimental Protocol: Synthesis of a WEE1-Targeting PROTAC

This protocol outlines the general steps for coupling the this compound linker to a WEE1 inhibitor and an E3 ligase ligand.

Step 1: Amide Coupling of WEE1 Inhibitor with the Linker

  • Dissolution: Dissolve the WEE1 inhibitor containing a suitable carboxylic acid functional group (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Activation: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add the amine-functionalized end of a deprotected this compound linker (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Monitoring and Work-up: Monitor the reaction progress by LC-MS. Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Boc Deprotection

  • Dissolution: Dissolve the product from Step 1 in dichloromethane (B109758) (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Coupling with E3 Ligase Ligand

  • Activation: In a separate flask, dissolve the E3 ligase ligand containing a carboxylic acid functional group (e.g., a pomalidomide (B1683931) derivative) (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Coupling: Add the deprotected amine from Step 2 to the activated E3 ligase ligand solution.

  • Reaction: Stir the reaction at room temperature overnight.

  • Purification: Purify the final PROTAC by preparative HPLC to yield the desired compound.

Experimental Workflow

G cluster_synthesis PROTAC Synthesis Workflow cluster_linker_prep Linker Preparation WEE1_inhibitor WEE1 Inhibitor (with COOH) Intermediate WEE1 Inhibitor-Linker Conjugate WEE1_inhibitor->Intermediate Amide Coupling Linker_amine Deprotected Linker (Amine) Linker_amine->Intermediate E3_ligase_ligand E3 Ligase Ligand (with COOH) PROTAC Final WEE1 PROTAC E3_ligase_ligand->PROTAC Intermediate->PROTAC Amide Coupling Boc_linker This compound Deprotected_linker Deprotected Linker (Amine) Boc_linker->Deprotected_linker Boc Deprotection (TFA)

Caption: Workflow for the synthesis of a WEE1-targeting PROTAC.

Signaling Pathway of WEE1 Degradation by a PROTAC

WEE1 kinase is a crucial negative regulator of the cell cycle, primarily at the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis. In many cancer cells with a deficient G1 checkpoint (often due to p53 mutations), the G2/M checkpoint is essential for survival, making WEE1 an attractive therapeutic target.

A WEE1-targeting PROTAC induces the degradation of WEE1, leading to the activation of CDK1 and forcing the cancer cells into premature and catastrophic mitosis, ultimately resulting in apoptosis.

G cluster_cell Cellular Environment PROTAC WEE1 PROTAC Ternary_complex Ternary Complex (PROTAC-WEE1-E3 Ligase) PROTAC->Ternary_complex WEE1 WEE1 Kinase WEE1->Ternary_complex CDK1_inactive Inactive CDK1-Cyclin B WEE1->CDK1_inactive Phosphorylation (Inhibition) E3_ligase E3 Ubiquitin Ligase E3_ligase->Ternary_complex Ub_WEE1 Polyubiquitinated WEE1 Ternary_complex->Ub_WEE1 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_WEE1 Proteasome 26S Proteasome Ub_WEE1->Proteasome Degradation Degraded_WEE1 Degraded WEE1 Fragments Proteasome->Degraded_WEE1 CDK1_active Active CDK1-Cyclin B CDK1_inactive->CDK1_active Activation (due to WEE1 degradation) Mitosis Mitotic Entry CDK1_active->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Catastrophe

Caption: PROTAC-mediated degradation of WEE1 and downstream effects.

Quantitative Data

While specific quantitative data for a PROTAC synthesized with this compound is often proprietary and found within patent literature, the table below presents typical parameters used to evaluate PROTAC efficacy. Researchers using this linker would aim to generate similar data for their specific PROTAC-target combination.

ParameterDescriptionTypical Range
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.Sub-micromolar to nanomolar
Dₘₐₓ The maximum percentage of target protein degradation achieved.>80%
Binding Affinity (K_D) The equilibrium dissociation constant, indicating the strength of binding to the target protein and E3 ligase.Nanomolar to micromolar
Cellular Potency (IC₅₀) The concentration of the PROTAC that inhibits a biological function by 50%.Varies depending on the target and cell type

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its defined length and flexible nature, combined with the presence of a Boc-protecting group for sequential synthesis, make it a versatile linker for the construction of effective PROTACs. The successful application of this linker in the development of PROTACs targeting critical cancer-related proteins like WEE1 highlights its potential in advancing novel therapeutic strategies. Researchers are encouraged to optimize the linker length and composition for each specific target and E3 ligase pair to achieve optimal degradation efficacy.

In-Depth Technical Guide on the Physicochemical Properties of Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Boc-PEG2-ethoxyethane-PEG2-benzyl, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating available data, presenting generalized experimental protocols, and illustrating key workflows. While specific experimental data for this compound is limited in publicly available literature, this guide leverages information from suppliers and analogous PEGylated molecules to provide a thorough profile.

Introduction

This compound is a heterobifunctional linker featuring a Boc-protected amine and a benzyl (B1604629) ether terminus. The polyethylene (B3416737) glycol (PEG) chains enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The Boc protecting group allows for selective deprotection and subsequent conjugation to a protein of interest ligand or an E3 ligase ligand, making it a versatile tool in the modular synthesis of PROTACs.[2][3] PROTACs are an emerging therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[4] The linker's length, flexibility, and chemical properties are critical determinants of a PROTAC's efficacy.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound, primarily sourced from chemical suppliers. It is important to note that experimental values for properties such as melting and boiling points are not widely reported in the literature.

PropertyValueReference(s)
Molecular Formula C₂₅H₄₂O₇[4][5]
Molecular Weight 454.60 g/mol [4][5]
CAS Number 2111836-22-5[4][5]
Appearance Colorless to yellow liquid or oil[6][7]
Purity ≥95% (typically determined by NMR and/or HPLC)[1]
Solubility Expected to be soluble in common organic solvents such as dichloromethane (B109758) (DCM), chloroform (B151607), dimethylformamide (DMF), and DMSO.
Storage Conditions Recommended storage at 2-8°C or -20°C for long-term stability. Should be stored under an inert atmosphere and protected from light.[1][8]
Computed Properties TPSA: 72.45 Ų, LogP: 4.1717, H-Bond Acceptors: 7, H-Bond Donors: 0, Rotatable Bonds: 20[5]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of this compound. These are based on standard organic chemistry techniques and procedures reported for similar Boc-protected PEG linkers.

Generalized Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process involving the protection and coupling of PEGylated building blocks. A representative synthetic workflow is outlined below.

Materials:

  • Appropriate PEGylated starting materials (e.g., with terminal hydroxyl or amine groups)

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Benzyl bromide or a suitable benzylating agent

  • A suitable base (e.g., triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF))

  • Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Boc Protection of a PEGylated Amine:

    • Dissolve the starting amino-PEGylated compound in anhydrous DCM.

    • Add a suitable base, such as triethylamine or DIPEA.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with a mild acid or water.

    • Extract the product with an organic solvent, wash with saturated sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by silica gel column chromatography to yield the Boc-protected PEG intermediate.

  • Benzylation of the Terminal Hydroxyl Group:

    • Dissolve the Boc-protected PEG alcohol in anhydrous THF or DMF.

    • Add a strong base, such as sodium hydride (NaH), at 0°C to deprotonate the alcohol.

    • Add benzyl bromide and allow the reaction to proceed at room temperature or with gentle heating.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water or a saturated ammonium (B1175870) chloride solution.

    • Extract the product with an organic solvent, wash with brine, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Characterization Protocols
  • Objective: To assess the purity of the synthesized compound.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A gradient of water and acetonitrile (B52724), both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

  • Procedure:

    • Dissolve a small sample of the compound in the mobile phase.

    • Inject the sample onto the HPLC column.

    • Run a gradient elution, for example, from 5% to 95% acetonitrile over 20-30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 254 nm).

    • The purity is determined by integrating the area of the product peak relative to the total peak area.

  • Objective: To confirm the chemical structure of the compound.

  • Instrumentation: A ¹H NMR spectrometer (e.g., 400 or 500 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedure:

    • Dissolve the sample in the appropriate deuterated solvent.

    • Acquire the ¹H NMR spectrum.

    • Expected Signals:

      • A singlet around 1.4 ppm corresponding to the nine protons of the Boc group's tert-butyl group.

      • A multiplet in the aromatic region (approximately 7.2-7.4 ppm) for the benzyl group protons.[8]

      • A singlet around 4.5 ppm for the methylene (B1212753) protons of the benzyl group (-O-CH₂-Ph).[8]

      • A series of multiplets in the range of 3.4-3.7 ppm corresponding to the ethylene (B1197577) glycol protons of the PEG chains.

  • Objective: To determine the molecular weight of the compound and confirm its identity.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Procedure:

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The expected molecular ion peak would be [M+Na]⁺ or [M+H]⁺, corresponding to the calculated molecular weight of 454.60 g/mol .

Visualized Workflows

The following diagrams illustrate the generalized workflows for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product start1 Amino-PEGylated Precursor step1 Boc Protection start1->step1 start2 (Boc)2O start2->step1 start3 Benzyl Bromide step2 Benzylation start3->step2 step1->step2 purify Column Chromatography step2->purify product This compound purify->product

Caption: Generalized workflow for the synthesis of this compound.

Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Methods cluster_results Data Output sample Synthesized Product hplc HPLC sample->hplc nmr NMR Spectroscopy sample->nmr ms Mass Spectrometry sample->ms purity Purity Assessment hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight Verification ms->mw

Caption: Workflow for the characterization of this compound.

Signaling Pathways and Applications

This compound is a synthetic chemical linker and, as such, does not directly participate in or modulate biological signaling pathways. Its function is to covalently connect two different molecules, typically a ligand for a target protein and a ligand for an E3 ubiquitin ligase, to form a PROTAC. The resulting PROTAC then hijacks the ubiquitin-proteasome system to induce the degradation of the target protein. The logical relationship in its application is illustrated below.

PROTAC_Mechanism cluster_components PROTAC Components cluster_assembly PROTAC Assembly cluster_cellular Cellular Mechanism poi_ligand Target Protein Ligand protac PROTAC Molecule poi_ligand->protac linker This compound (after deprotection and conjugation) linker->protac e3_ligand E3 Ligase Ligand e3_ligand->protac ternary Ternary Complex Formation (PROTAC + Target Protein + E3 Ligase) protac->ternary ub Ubiquitination of Target Protein ternary->ub degradation Proteasomal Degradation ub->degradation

Caption: Logical flow of the application of the linker in a PROTAC mechanism.

Conclusion

This compound is a key building block in the synthesis of PROTACs, offering a balance of hydrophilicity and reactive handles for conjugation. While detailed experimental data on its physicochemical properties are not extensively published, this guide provides a consolidated overview based on available information. The generalized protocols for its synthesis and characterization offer a starting point for researchers working with this and similar PEGylated linkers. The continued exploration and characterization of such linkers will undoubtedly contribute to the advancement of targeted protein degradation as a therapeutic strategy.

References

Synthesis Pathway for Boc-PEG2-ethoxyethane-PEG2-benzyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a detailed synthesis pathway for Boc-PEG2-ethoxyethane-PEG2-benzyl, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a multi-step process, commencing from commercially available starting materials. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Proposed Synthesis Pathway

The synthesis of the target molecule, this compound, can be achieved through a convergent three-step process. The pathway involves the synthesis of two key PEGylated intermediates, followed by their coupling via a Williamson ether synthesis, as illustrated in the workflow diagram below.

  • Step 1: Monobenzylation of Tetraethylene Glycol. The synthesis begins with the selective monobenzylation of tetraethylene glycol to yield 1-(benzyloxy)-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane. This intermediate serves as the precursor for the benzyl-terminated PEG2-ethoxyethane-PEG2 fragment.

  • Step 2: Synthesis of Boc-amino-PEG2-bromide. Concurrently, a second intermediate, tert-butyl (2-(2-bromoethoxy)ethyl)carbamate, is prepared from 2-(2-(Boc-amino)ethoxy)ethanol. This molecule provides the Boc-protected amine functionality and a reactive bromide for the subsequent coupling reaction.

  • Step 3: Williamson Ether Synthesis. The final step involves the coupling of the two synthesized intermediates. The alkoxide of the mono-benzylated tetraethylene glycol is reacted with Boc-amino-PEG2-bromide to form the target molecule, this compound, through a Williamson ether synthesis.

Experimental Protocols

The following are detailed experimental methodologies for each key step in the synthesis pathway.

Step 1: Synthesis of 1-(benzyloxy)-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane (Intermediate 1)

This procedure is adapted from a method for the monobenzylation of tetraethylene glycol.[1]

  • Materials:

  • Procedure:

    • Under an inert argon atmosphere, suspend sodium hydride (1.5 equivalents) in anhydrous THF in a round-bottom flask at 0°C.

    • Slowly add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF to the NaH suspension. Stir the mixture for 30 minutes at 0°C.

    • Prepare a macrocyclic sulfate of tetraethylene glycol by reacting tetraethylene glycol (1.0 equivalent) with thionyl chloride (2.0 equivalents) and triethylamine (B128534) (4.8 equivalents) in dichloromethane.

    • Add a solution of the tetraethylene glycol macrocyclic sulfate (1.2 equivalents) in anhydrous THF to the benzyl alkoxide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Add deionized water (2.0 equivalents) and Amberlyst-15 resin (0.9 equivalents) to the reaction mixture and stir for an additional 12 hours at room temperature.

    • Filter off the Amberlyst-15 resin and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the monobenzylated tetraethylene glycol as a colorless oil.

Step 2: Synthesis of tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (Intermediate 2)

This protocol is based on the synthesis of a similar Boc-protected amino-PEG-bromide.[2]

  • Materials:

    • 2-(2-(Boc-amino)ethoxy)ethanol

    • Methanesulfonyl chloride (MsCl)

    • Triethylamine (Et₃N)

    • Lithium bromide (LiBr)

    • Dichloromethane (DCM), anhydrous

    • Acetone (B3395972)

    • Ethyl acetate (EtOAc)

    • Deionized water

    • Brine

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • Dissolve 2-(2-(Boc-amino)ethoxy)ethanol (1.0 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add triethylamine (2.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.7 equivalents).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Dilute the reaction mixture with acetone and add lithium bromide (17 equivalents).

    • Stir the resulting suspension overnight at room temperature.

    • Remove the solvents under reduced pressure.

    • Dilute the residue with ethyl acetate and wash sequentially with deionized water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography on silica gel using a gradient of acetone in petroleum ether to afford the title compound as a colorless oil.

Step 3: Synthesis of this compound (Target Molecule)

This step utilizes a standard Williamson ether synthesis protocol.

  • Materials:

    • 1-(benzyloxy)-2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethane (Intermediate 1)

    • tert-butyl (2-(2-bromoethoxy)ethyl)carbamate (Intermediate 2)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Deionized water

    • Brine

    • Magnesium sulfate (MgSO₄), anhydrous

  • Procedure:

    • Under an inert argon atmosphere, dissolve Intermediate 1 (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0°C and add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Add a solution of Intermediate 2 (1.1 equivalents) in anhydrous THF to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with water and brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. Due to the polar nature of the PEG-containing product, a solvent system such as a gradient of methanol (B129727) in dichloromethane or ethanol/isopropanol in chloroform (B151607) may be required for effective purification.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
Tetraethylene glycolC₈H₁₈O₅194.23Liquid
2-(2-(Boc-amino)ethoxy)ethanolC₉H₁₉NO₄205.25Liquid
This compoundC₂₅H₄₃NO₇469.62Oil

Visualization of the Synthesis Workflow

The following diagram illustrates the multi-step synthesis pathway for this compound.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A Tetraethylene Glycol D 1-(benzyloxy)-PEG4-OH (Intermediate 1) A->D  Step 1:  Monobenzylation B Benzyl Alcohol B->D C 2-(2-(Boc-amino)ethoxy)ethanol E Boc-NH-PEG2-Br (Intermediate 2) C->E  Step 2:  Bromination F This compound D->F  Step 3:  Williamson Ether  Synthesis E->F

Caption: Multi-step synthesis of this compound.

This technical guide outlines a robust and reproducible synthesis pathway for this compound. The provided experimental protocols are based on established chemical transformations and can be adapted by skilled researchers to meet specific laboratory conditions and scales. The successful synthesis and purification of this versatile PROTAC linker will enable further advancements in the development of targeted protein degraders.

References

A Technical Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and functional analysis of Boc-PEG2-ethoxyethane-PEG2-benzyl, a specialized heterobifunctional linker molecule. Primarily used in the fields of bioconjugation and medicinal chemistry, this compound plays a critical role in the synthesis of complex therapeutic agents, most notably as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document outlines its physicochemical properties, provides representative experimental protocols for its characterization and use, and presents a logical workflow for its integration into drug development pipelines. All quantitative data are summarized in tabular format for clarity and ease of comparison.

Introduction and Core Concepts

This compound is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2][4] Such linkers are essential chemical tools that connect two or more distinct molecular entities.[] In advanced drug development, particularly for PROTACs and Antibody-Drug Conjugates (ADCs), the linker's properties—such as length, flexibility, and solubility—are critical determinants of the final conjugate's efficacy, stability, and pharmacokinetic profile.[][6][7]

The key components of this molecule are:

  • Boc (tert-Butyloxycarbonyl) Group : A common protecting group for amines.[6][8] It allows for controlled, stepwise chemical reactions by preventing the amine from reacting prematurely. The Boc group is stable under many conditions but can be easily removed using mild acid to reveal a reactive primary amine.[6][8]

  • PEG Spacers (PEG2) : Two units of polyethylene glycol (-(OCH₂CH₂)₂-) provide a flexible, hydrophilic chain. This PEGylation enhances the water solubility of the molecule and the subsequent conjugate, which can improve bioavailability and reduce aggregation.[][9][]

  • Ethoxyethane Core : The central ethoxyethane component extends the length of the linker, contributing to the overall spatial separation between the conjugated molecules.

  • Benzyl (B1604629) Group : A terminal benzyl group which can serve as a stable endpoint or be functionalized further depending on the synthetic scheme.

This molecule is explicitly identified as a PROTAC linker , designed to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in the synthesis of a PROTAC molecule.[1][2][3][4][11] PROTACs leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][11]

Physicochemical and Structural Data

The structural and quantitative properties of this compound have been compiled from various chemical suppliers and databases.

Chemical Structure:

Chemical Structure of this compound

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 2111836-22-5[12][13]
Molecular Formula C₂₅H₄₂O₇[1][12]
Molecular Weight 454.60 g/mol [1][12][13]
Appearance Varies; often an oil or solid[14][15][16]
Purity ≥95% (Typically by NMR)[13][14]
Storage Conditions 2-8°C, sealed, dry[13]

Table 2: Computed Properties for Drug Development

PropertyValueDescriptionSource(s)
TPSA (Topological Polar Surface Area) 72.45 ŲPredicts drug transport properties like cell permeability.[12]
LogP (Octanol-Water Partition Coefficient) 4.1717Measures the hydrophobicity/hydrophilicity of the molecule.[12]
Hydrogen Bond Acceptors 7The number of atoms that can accept a hydrogen bond.[12]
Hydrogen Bond Donors 0The number of atoms that can donate a hydrogen bond.[12]
Rotatable Bonds 20Indicates the flexibility of the molecule.[12]

Experimental Protocols

Detailed experimental protocols for the synthesis of this specific linker are proprietary. However, the following sections provide representative, standard methodologies for the quality control analysis and subsequent use of such linkers, based on common laboratory practices for analogous compounds.[14][15][16]

3.1. Protocol for Purity and Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and assess the purity of the linker.

  • Apparatus: 400 MHz (or higher) NMR Spectrometer.

  • Materials: this compound sample, Deuterated Chloroform (CDCl₃) with 0.03% TMS.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ to the tube.

    • Cap the tube and vortex until the sample is completely dissolved.

    • Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

    • Acquire a standard proton (¹H) NMR spectrum. Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks and compare the chemical shifts and splitting patterns to the expected structure. The purity is often determined by comparing the integral of the compound's peaks to any impurity peaks present.[14]

    • Expected Result: The spectrum should be consistent with the proposed chemical structure.[14][15][16]

3.2. Protocol for Boc-Group Deprotection

  • Objective: To remove the Boc protecting group to reveal the primary amine for subsequent conjugation.

  • Apparatus: Round-bottom flask, magnetic stirrer, fume hood.

  • Materials: this compound, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate solution.

  • Methodology:

    • Dissolve the Boc-protected linker (1 equivalent) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C using an ice bath.

    • Add TFA dropwise to the stirred solution (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine-linker.

3.3. Protocol for Mass Spectrometry Analysis

  • Objective: To confirm the molecular weight of the compound.

  • Apparatus: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Materials: Linker sample, HPLC-grade Methanol (B129727) or Acetonitrile, Formic Acid.

  • Methodology:

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in methanol or acetonitrile.

    • Add a trace amount of formic acid (0.1%) to the solution to facilitate protonation.

    • Infuse the solution directly into the ESI-MS source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: A prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct should be observed. For C₂₅H₄₂O₇ (MW 454.60), the expected [M+H]⁺ would be at m/z 455.61 and [M+Na]⁺ at m/z 477.59. The result should be consistent with the structure.[14]

Logical and Experimental Workflows

The primary application of this linker is in the construction of PROTACs. The following diagrams illustrate the general logic and workflow for its use.

G cluster_prep Linker Preparation cluster_synthesis PROTAC Synthesis linker Boc-PEG2-ethoxyethane -PEG2-benzyl deprotection Boc Deprotection (TFA/DCM) linker->deprotection activated_linker Activated Amine Linker (H₂N-Linker) deprotection->activated_linker conjugation1 Step 1: Conjugation activated_linker->conjugation1 e3_ligand E3 Ligase Ligand (with reactive group) e3_ligand->conjugation1 poi_ligand Protein of Interest Ligand (with reactive group) conjugation2 Step 2: Conjugation poi_ligand->conjugation2 intermediate Ligand-Linker Intermediate conjugation1->intermediate intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (Protein of Interest) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitination Ternary->PolyUb recruits Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation Peptides Recycled Peptides Degradation->Peptides

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[1] The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1] This enhancement in solubility is critical not only for facile handling and formulation but also for improving oral absorption and overall pharmacokinetic profiles.[1][5] The use of PEG and alkyl motifs allows for the fine-tuning of crucial physical properties such as the topological polar surface area (TPSA) and lipophilicity, which are key determinants of a molecule's drug-like characteristics.[1]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance.[1] While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1] However, excessive PEGylation can also lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1]

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[1][4]

  • Too short: A linker that is too short may sterically prevent the simultaneous binding of the POI and the E3 ligase, thereby failing to form a productive ternary complex.

  • Too long: An excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding.[6] This can result in an unstable ternary complex and inefficient ubiquitination.

  • Optimal length: An optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, leading to a stable and productive ternary complex.[6][7] This "cooperativity" is a key determinant of a PROTAC's degradation efficiency.

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[8]

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PEG-based PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

Data Presentation: Impact of PEG Linker on PROTAC Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs targeting Bromodomain-containing protein 4 (BRD4).

Table 1: Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Linker)Molecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
JQ1-PEG3-VHL915.12.1225.4516
JQ1-PEG4-VHL959.11.9234.7517
JQ1-PEG5-VHL1003.21.7244.0518
JQ1-PEG6-VHL1047.31.5253.3519

Data is illustrative and compiled from various sources in the literature.[1] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Biological Activity of Hypothetical BRD4-Targeting PROTACs

PROTAC (Linker)DC50 (nM)Dmax (%)IC50 (nM)
JQ1-PEG3-VHL55>90110
JQ1-PEG4-VHL21>9545
JQ1-PEG5-VHL15>9532
JQ1-PEG6-VHL48>9095

Data is illustrative and compiled from various sources in the literature.[1][8] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are for BRD4 degradation in a cancer cell line (e.g., HeLa or 22Rv1) after 24h treatment. IC50 (half-maximal inhibitory concentration) values are for cell viability after 72h treatment.

G POI_Ligand Protein of Interest (POI) Ligand Linker Flexible PEG Linker (-O-CH2-CH2-)n POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General Structure of a PEG-based PROTAC.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of a target protein induced by a PROTAC.[9][10]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa, HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).

    • Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with DMSO).

    • Incubate the cells for the desired time (e.g., 24 hours).[9]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.[9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[9]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[9]

    • Perform densitometry analysis on the protein bands using software like ImageJ. Normalize the target protein band intensity to the loading control.[9]

    • Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression (four-parameter variable slope).[9]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[11][12]

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at the desired density (e.g., 3,000-5,000 cells/well) in 90 µL of culture medium.[11]

    • Include control wells with medium only for background measurement.

    • Incubate overnight at 37°C, 5% CO₂.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO).[11]

  • Incubation:

    • Incubate the plate for the chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.[11]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition and Analysis:

    • Record the luminescence using a plate-reading luminometer.[11]

    • Subtract the average background luminescence from all measurements.

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the PROTAC concentration and use non-linear regression to determine the IC₅₀ value.[11]

Protocol 3: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC measures the heat change upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). It is a gold standard for studying cooperativity in ternary complex formation.[13][14]

  • Sample Preparation:

    • Express and purify the target protein (POI) and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C).

    • Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to minimize buffer mismatch effects.

    • Degas all solutions immediately before the experiment.

  • Binary Binding Experiments:

    • PROTAC into POI: Titrate the PROTAC (in the syringe, e.g., 100 µM) into the POI (in the cell, e.g., 10 µM).

    • PROTAC into E3 Ligase: Titrate the PROTAC (in the syringe, e.g., 100 µM) into the E3 ligase complex (in the cell, e.g., 10 µM).

  • Ternary Complex Experiment:

    • Titrate the POI (in the syringe, e.g., 100 µM) into a pre-formed complex of the E3 ligase and the PROTAC (in the cell, e.g., 10 µM E3 ligase + 12 µM PROTAC). The PROTAC should be in slight excess to ensure the E3 ligase is saturated.

  • Data Acquisition:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection and subtract the heat of dilution.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, ΔH, n).

    • Calculate the cooperativity factor (α) using the formula: α = (Kd of PROTAC binding to POI) / (Kd of PROTAC binding to POI in the presence of E3 ligase).

      • α > 1 indicates positive cooperativity (favorable ternary complex formation).

      • α < 1 indicates negative cooperativity (unfavorable).

      • α = 1 indicates no cooperativity.

G start Start step1 1. Seed cells in 6-well plate and incubate overnight start->step1 step2 2. Treat cells with serial dilutions of PROTAC for 24h step1->step2 step3 3. Lyse cells and quantify protein concentration step2->step3 step4 4. Run SDS-PAGE and transfer to PVDF membrane step3->step4 step5 5. Incubate with Primary and Secondary Antibodies step4->step5 step6 6. Detect with ECL and capture chemiluminescent signal step5->step6 step7 7. Perform densitometry analysis (Normalize to loading control) step6->step7 step8 8. Plot dose-response curve and calculate DC50 / Dmax step7->step8 end End step8->end

Caption: Workflow for Protein Degradation Assay.

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The length and flexibility of the PEG chain are critical parameters that must be carefully optimized for each POI-E3 ligase system to achieve maximal degradation efficacy. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1] Advances in structural biology, biophysical techniques like ITC, and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[1][15]

References

A Technical Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-PEG2-ethoxyethane-PEG2-benzyl, a bifunctional linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details supplier and purity information, experimental protocols for its application, and a visual representation of the underlying biological pathway.

Core Concepts: The Role of this compound in PROTACs

This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule. Its structure is designed to covalently connect two different protein-binding molecules: one that targets a specific protein of interest (POI) for degradation, and another that recruits an E3 ubiquitin ligase. This trimolecular complex formation is the cornerstone of PROTAC technology, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.

The key features of this linker include:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects an amine, allowing for controlled, stepwise synthesis of the PROTAC molecule. It can be readily removed under acidic conditions to reveal a reactive amine for subsequent conjugation.

  • PEG2-ethoxyethane-PEG2 Spacer: The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting PROTAC molecule. The specific length and composition of the linker are critical for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Benzyl (B1604629) Group: The benzyl group provides a stable anchor and can be functionalized for conjugation to one of the binding moieties.

Supplier and Purity Information

The following table summarizes publicly available information for this compound from various suppliers. Researchers should always confirm the latest specifications and availability directly with the suppliers.

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
MySkinRecipes2111836-22-5≥95%C₂₅H₄₂O₇454.6
DC Chemicals2111836-22-5---
MedChemExpress2111836-22-5-C₂₅H₄₂O₇454.60
ChemScene2111836-22-5≥98%C₂₅H₄₂O₇454.60

Experimental Protocols

The following sections provide a generalized, representative experimental workflow for the synthesis and evaluation of a PROTAC using this compound. Specific reaction conditions, purification methods, and analytical techniques will need to be optimized for each unique PROTAC molecule.

Synthesis of a PROTAC Molecule

This protocol outlines a two-step conjugation process.

Step 1: Conjugation of the Target Protein Ligand

  • Deprotection of the Benzyl Group (if necessary): If the benzyl group is used for conjugation and is in a protected form, it must first be deprotected using appropriate chemical methods.

  • Activation of the Linker: The exposed functional group on the benzyl end of the linker is activated to facilitate conjugation with the target protein ligand. The choice of activation chemistry will depend on the functional groups present on the ligand (e.g., amine, carboxyl, thiol).

  • Conjugation Reaction: The activated linker is reacted with the target protein ligand in a suitable anhydrous solvent (e.g., DMF, DMSO) under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: The resulting intermediate (Ligand-Linker-Boc) is purified using chromatographic techniques like flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Step 2: Conjugation of the E3 Ligase Ligand

  • Boc Deprotection: The Boc protecting group on the PEG end of the linker is removed by treatment with an acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (B109758) (DCM). The reaction is monitored until completion, and the solvent and excess acid are removed under vacuum.

  • Conjugation to E3 Ligase Ligand: The now-deprotected amine on the linker is conjugated to the E3 ligase ligand. The E3 ligase ligand may require pre-activation (e.g., as an NHS ester) or the use of coupling reagents (e.g., HATU). This reaction is also performed in an anhydrous polar aprotic solvent.

  • Final Purification: The final PROTAC molecule is purified using preparative HPLC to ensure high purity for biological evaluation. The identity and purity of the final product should be confirmed by analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Evaluation of PROTAC Activity

Western Blotting for Target Protein Degradation

This is a standard method to assess the efficacy of a PROTAC in degrading its target protein.

  • Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the synthesized PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC that does not bind to the E3 ligase.

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should also be used as a loading control.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the corresponding loading control band to determine the extent of protein degradation at each PROTAC concentration and time point.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their development and evaluation.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of a PROTAC molecule.

PROTAC_Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker Boc-PEG2-ethoxyethane- PEG2-benzyl Conjugation1 Stepwise Conjugation Linker->Conjugation1 POI_Ligand Target Protein Ligand POI_Ligand->Conjugation1 E3_Ligand E3 Ligase Ligand E3_Ligand->Conjugation1 Purification1 Purification (HPLC) Conjugation1->Purification1 Final_PROTAC Final PROTAC Molecule Purification1->Final_PROTAC Cell_Culture Cell Culture & Treatment Final_PROTAC->Cell_Culture Introduce to Cells Lysis Cell Lysis Cell_Culture->Lysis Western_Blot Western Blotting Lysis->Western_Blot Data_Analysis Data Analysis (Degradation) Western_Blot->Data_Analysis

The Architect of Degradation: A Technical Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a crucial linker that bridges the two. The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

This technical guide provides an in-depth examination of Boc-PEG2-ethoxyethane-PEG2-benzyl , a sophisticated and versatile linker building block used in the synthesis of PROTACs. While specific data for PROTACs incorporating this exact linker is not yet publicly available, this document will elucidate its key structural features, provide representative experimental protocols for its application, and present a framework for the evaluation of the resulting protein degraders.

Core Features of the this compound Linker

The structure of this compound offers a unique combination of functionalities that are highly desirable in PROTAC design:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its presence allows for the selective reaction of other functional groups on the linker during PROTAC synthesis and can be readily removed under acidic conditions to reveal a primary amine for further conjugation.

  • Dual PEG2 Moieties: The two polyethylene (B3416737) glycol (PEG) units, each consisting of two ethylene (B1197577) glycol repeats, impart hydrophilicity to the linker. This is a key feature that can enhance the solubility and cell permeability of the final PROTAC molecule, which often comprises two hydrophobic ligands. The flexibility of the PEG chains can also be advantageous for the formation of a stable and productive ternary complex.

  • Ethoxyethane Spacer: The central ethoxyethane unit contributes to the overall length and flexibility of the linker, allowing for precise spatial positioning of the two ligands. The ether functionalities are metabolically stable and maintain the hydrophilic character of the central part of the linker.

  • Benzyl (B1604629) Group: The terminal benzyl group provides a stable and relatively rigid attachment point. It can be functionalized for conjugation or serve as a non-reactive terminus. In some PROTAC designs, aromatic moieties like the benzyl group can engage in favorable pi-stacking interactions with the target protein or E3 ligase, contributing to the stability of the ternary complex.

Hypothetical Performance Data of a PROTAC Utilizing this Linker

The following table summarizes the kind of quantitative data that would be generated to characterize a hypothetical PROTAC, "PROTAC-X," synthesized using the this compound linker. These values are for illustrative purposes and would be determined experimentally.

ParameterDescriptionHypothetical Value for PROTAC-X
Binding Affinity (Kd) to Target Protein The equilibrium dissociation constant, a measure of the affinity of the PROTAC's warhead for the target protein. A lower value indicates stronger binding.50 nM
Binding Affinity (Kd) to E3 Ligase The equilibrium dissociation constant for the interaction between the PROTAC's E3 ligase ligand and the E3 ligase (e.g., Cereblon or VHL).150 nM
Ternary Complex Formation (α) A cooperativity factor that indicates how the binding of one protein influences the binding of the other to the PROTAC. α > 1 indicates positive cooperativity.5
Degradation Potency (DC50) The concentration of the PROTAC required to induce 50% degradation of the target protein after a specific time.25 nM
Maximum Degradation (Dmax) The maximal level of protein degradation achieved at high concentrations of the PROTAC.>95%
Cellular Permeability (Papp) The apparent permeability coefficient, a measure of a compound's ability to cross cell membranes.10 x 10⁻⁶ cm/s
In vitro Half-life (t1/2) The time it takes for 50% of the compound to be metabolized in a liver microsome assay.120 minutes

Representative Experimental Protocols

The following are generalized protocols for the synthesis of a PROTAC using the this compound linker and the subsequent evaluation of its protein degradation activity.

Protocol 1: Synthesis of a Hypothetical PROTAC-X

This protocol describes a potential synthetic route for conjugating a target protein ligand (Ligand-T) and an E3 ligase ligand (Ligand-E3) using the this compound linker.

  • Deprotection of the Linker:

    • Dissolve this compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure to yield the deprotected amine-linker.

  • Conjugation to Ligand-T:

    • Activate the carboxylic acid of Ligand-T using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

    • Add the deprotected amine-linker to the activated Ligand-T solution.

    • Stir the reaction at room temperature overnight.

    • Purify the resulting Ligand-T-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Functionalization of the Benzyl Group and Conjugation to Ligand-E3:

    • This step will depend on the nature of the benzyl group's functionalization (if any) and the reactive handle on Ligand-E3. Assuming a terminal hydroxyl on the benzyl group that can be converted to a leaving group (e.g., a mesylate), and an amine on Ligand-E3:

      • Mesylate the hydroxyl group of the Ligand-T-linker conjugate using methanesulfonyl chloride and a base.

      • React the resulting mesylated intermediate with the amine of Ligand-E3 in the presence of a base.

    • Alternatively, if the benzyl group is pre-functionalized with a reactive group, direct conjugation can be performed.

    • Purify the final PROTAC-X by RP-HPLC.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of PROTAC-X (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Visualizing the Process: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in targeted protein degradation with a PROTAC synthesized from the this compound linker.

PROTAC_Mechanism_of_Action PROTAC PROTAC (with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., Kinase, Transcription Factor) TargetProtein->TernaryComplex PolyUb Poly-ubiquitination TargetProtein->PolyUb Poly-Ub E3Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3Ligase->TernaryComplex TernaryComplex->TargetProtein Ub Ubiquitin Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: General mechanism of action of a PROTAC.

Experimental_Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification CellTreatment Cell-based Assays: Treatment of Cells with PROTAC Purification->CellTreatment TernaryComplexAssay Biophysical Assays: Ternary Complex Formation Purification->TernaryComplexAssay PK_Studies Pharmacokinetic Studies (in vitro ADME) Purification->PK_Studies WesternBlot Western Blotting for Target Protein Levels CellTreatment->WesternBlot DC50_Dmax Determination of DC50 and Dmax WesternBlot->DC50_Dmax LeadOptimization Lead Optimization DC50_Dmax->LeadOptimization BindingAffinity Binding Affinity Measurement (e.g., SPR, ITC) TernaryComplexAssay->BindingAffinity BindingAffinity->LeadOptimization PK_Studies->LeadOptimization

Caption: A typical experimental workflow for PROTAC development.

Conclusion

This compound represents a highly engineered linker component for the construction of PROTACs. Its design thoughtfully balances hydrophilicity, flexibility, and synthetic accessibility, providing a robust platform for the development of potent and selective protein degraders. While the ultimate performance of a PROTAC is dependent on the interplay between all three of its components, the choice of a well-designed linker is a critical step toward clinical success. The representative data and protocols provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of this versatile linker in their pursuit of novel therapeutics based on targeted protein degradation.

Technical Guide: Physicochemical Properties of Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct quantitative solubility and stability data for Boc-PEG2-ethoxyethane-PEG2-benzyl is limited in publicly available literature. The information presented in this guide is substantially derived from data on structurally analogous molecules and general principles of polyethylene (B3416737) glycol (PEG) chemistry. Researchers are strongly advised to conduct their own specific experiments to validate these properties for their unique applications.

Introduction

This compound is a heterobifunctional linker commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure, featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a benzyl (B1604629) group, imparts specific physicochemical properties that are critical for its function in drug development. The PEG component generally enhances aqueous solubility and stability, while the Boc protecting group allows for controlled, stepwise conjugation strategies.[4][5][6][] This guide provides a predictive overview of the solubility and stability of this compound based on available data for similar compounds.

Molecular Structure and Properties

  • Molecular Formula: C₂₅H₄₂O₇[8][9]

  • Molecular Weight: 454.60 g/mol [8][9]

  • CAS Number: 2111836-22-5[8][9]

The key structural components influencing its physicochemical properties are:

  • tert-Butyloxycarbonyl (Boc) Group: A bulky, nonpolar protecting group that contributes to solubility in lipophilic organic solvents.[10]

  • Polyethylene Glycol (PEG) Linker: The hydrophilic PEG chains significantly enhance solubility in a wide range of polar organic solvents and aqueous media.[10][11]

  • Ethoxyethane Moiety: Contributes to the overall flexibility and hydrophilicity of the linker.

  • Benzyl Group: A nonpolar aromatic group that can influence solubility in organic solvents.

Below is a diagram illustrating the logical relationship between the structural components and their impact on solubility.

A This compound B Structural Components A->B C Boc Group (Lipophilic) B->C D PEG Chains (Hydrophilic) B->D E Benzyl Group (Lipophilic) B->E F Solubility Profile C->F D->F E->F G Soluble in Polar Organic Solvents (e.g., DMSO, DMF, Acetonitrile) F->G H Soluble in Chlorinated Solvents (e.g., DCM, Chloroform) F->H I Potential Aqueous Solubility F->I

Caption: Relationship between molecular structure and solubility factors.

Predicted Solubility Data

Table 1: Predicted Solubility of this compound

Solvent ClassificationSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighPEG chains and polar ether linkages promote interaction.
Dimethylformamide (DMF)HighSimilar to DMSO, a polar aprotic solvent capable of solvating the molecule.
Acetonitrile (ACN)Moderate to HighThe polarity is suitable for solvating the PEG portion.
Chlorinated Dichloromethane (DCM)HighThe Boc and benzyl groups contribute to solubility in less polar organic solvents.
ChloroformHighSimilar to DCM.
Alcohols Methanol, EthanolModerate to HighCapable of hydrogen bonding with the ether oxygens of the PEG chains.
Aqueous Water, PBSLow to ModerateWhile PEG enhances water solubility, the Boc and benzyl groups are hydrophobic and may limit solubility in purely aqueous solutions without a co-solvent. The overall amphiphilic nature suggests some aqueous dispersibility.[12]
Nonpolar Hexanes, TolueneLowThe hydrophilic PEG portion will likely limit solubility in nonpolar aliphatic and aromatic solvents.

Stability Profile

The stability of this compound is crucial for its storage and handling. As with solubility, specific stability data is scarce, but predictions can be made based on its chemical structure.

Table 2: Predicted Stability of this compound

ConditionPredicted StabilityRationale and Considerations
Temperature Stable at recommended storage conditions (2-8°C or -20°C).[8][13] May degrade at elevated temperatures.Standard for many complex organic molecules to prevent slow decomposition.
pH Stable in neutral and basic conditions. Labile under acidic conditions.The Boc protecting group is designed to be removed under mild acidic conditions (e.g., trifluoroacetic acid) to yield a free amine.[11]
Light Should be stored protected from light.While no specific photolability is reported, it is good practice for complex organic molecules.
Oxidation/Reduction Generally stable to common atmospheric oxidation. Susceptibility to strong oxidizing or reducing agents is not well-documented.The ether linkages are generally stable.

Experimental Protocols

To obtain definitive data, the following experimental protocols are recommended.

Solubility Determination

A general workflow for determining the solubility of this compound is outlined below.

A Start: Weigh Compound B Add Solvent Incrementally A->B C Vortex/Sonciate to Dissolve B->C D Visually Inspect for Dissolution C->D E Fully Dissolved D->E Yes F Add More Solvent D->F No H Equilibrate (e.g., 24h at RT) E->H F->C G Saturated Solution Achieved G->H I Centrifuge/Filter to Remove Undissolved Solid H->I J Analyze Supernatant (e.g., HPLC, UV-Vis) I->J K Quantify Concentration J->K L End: Determine Solubility K->L

Caption: Experimental workflow for solubility determination.

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Calibration Curve: Generate a calibration curve using a suitable analytical method such as HPLC-UV or LC-MS by preparing a series of dilutions from the stock solution.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the compound to a known volume of the test solvent in a vial.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to remove undissolved solid.

    • Dilute an aliquot of the supernatant with a suitable solvent and analyze it using the calibrated analytical method to determine the concentration. This concentration represents the equilibrium solubility.

Stability Assessment (pH)

The stability of the Boc-protecting group to acidic and basic conditions is a key parameter.

A Prepare Solutions at Different pH B Add Compound to Each Solution A->B C Incubate at Constant Temperature B->C D Take Aliquots at Time Points (t=0, 1h, 2h, 4h, etc.) C->D E Quench Reaction (if necessary) D->E F Analyze by HPLC/LC-MS E->F G Quantify Remaining Parent Compound F->G H Plot % Remaining vs. Time G->H I Determine Degradation Rate H->I J End: Assess pH Stability I->J

Caption: Experimental workflow for pH stability assessment.

Methodology:

  • Sample Preparation: Dissolve this compound in a series of buffers with varying pH values (e.g., pH 2, 5, 7.4, 9).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by a stability-indicating method, such as reverse-phase HPLC, to quantify the amount of the parent compound remaining and to detect the formation of any degradation products (e.g., the deprotected amine).

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each pH condition to determine the degradation kinetics.

Conclusion

This compound is a valuable chemical tool in bioconjugation and drug delivery. Based on its structure, it is predicted to have good solubility in common polar organic solvents and moderate solubility in aqueous media. Its stability is compromised under acidic conditions due to the lability of the Boc-protecting group. The experimental protocols provided herein offer a framework for researchers to determine the precise solubility and stability data required for their specific applications, ensuring the successful use of this versatile linker in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Boc-PEG2-ethoxyethane-PEG2-benzyl. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The modular design of PROTACs, which includes a ligand for the target protein (warhead), a ligand for an E3 ubiquitin ligase, and a connecting linker, enables methodical optimization of their pharmacological and physicochemical properties.

The choice of linker is critical as it influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall properties of the PROTAC molecule, such as solubility and cell permeability. Polyethylene glycol (PEG)-based linkers, like this compound, are frequently employed to enhance aqueous solubility and provide spatial separation between the two ligands, which is essential for effective ternary complex formation.[1]

General Principles of PROTAC Synthesis

The synthesis of PROTACs is typically a modular process involving the sequential coupling of the three components: the target protein ligand, the E3 ligase ligand, and the linker. The this compound linker is strategically designed with a Boc-protected amine on one end and a benzyl (B1604629) group on the other. The benzyl group can be deprotected to reveal a functional group (e.g., a hydroxyl or carboxyl group, depending on the specific linker variant) for conjugation, while the Boc group provides a stable protecting group for the amine, which can be removed under acidic conditions for subsequent coupling reactions.

Key synthetic strategies include:

  • Amide Bond Formation: This is a common and robust method for connecting the different components of the PROTAC, often facilitated by standard peptide coupling reagents.

  • Boc Deprotection: The removal of the tert-butyloxycarbonyl (Boc) protecting group is a crucial step to unveil a reactive amine for subsequent conjugation. This is typically achieved under acidic conditions.

Experimental Protocols

This section details the synthetic procedures for incorporating the this compound linker in a modular PROTAC synthesis. The following protocols are representative and may require optimization based on the specific properties of the target protein and E3 ligase ligands.

Protocol 1: Coupling of the Linker to the First Ligand (e.g., E3 Ligase Ligand)

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand with the deprotected amine of the linker.

Step 1a: Deprotection of the Benzyl Group (if required)

This step is dependent on the specific functional group masked by the benzyl protection. For this protocol, we will assume a benzyl ether that is cleaved to a hydroxyl group.

Reagents and Materials:

  • This compound linker (1.0 eq)

  • Palladium on carbon (10% w/w)

  • Hydrogen gas

  • Methanol (B129727) or Ethanol

Procedure:

  • Dissolve the this compound linker in methanol or ethanol.

  • Add 10% palladium on carbon to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol, Boc-PEG2-ethoxyethane-PEG2-OH.

Step 1b: Functionalization of the Linker (Example: Tosylation)

Reagents and Materials:

  • Boc-PEG2-ethoxyethane-PEG2-OH (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (B128534) (TEA) or Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • Dissolve Boc-PEG2-ethoxyethane-PEG2-OH in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine or pyridine, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Boc-PEG2-ethoxyethane-PEG2-OTs.

Step 1c: Coupling with the E3 Ligase Ligand

This example assumes the E3 ligase ligand has a nucleophilic handle (e.g., a phenol (B47542) or amine) that can displace the tosylate.

Reagents and Materials:

  • E3 Ligase Ligand with a nucleophilic group (e.g., hydroxy-VHL ligand) (1.0 eq)

  • Boc-PEG2-ethoxyethane-PEG2-OTs (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add the base (K₂CO₃ or Cs₂CO₃) and stir for 15 minutes at room temperature.

  • Add Boc-PEG2-ethoxyethane-PEG2-OTs to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50 °C) overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligand-Linker-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to generate a free amine for the subsequent coupling step.

Reagents and Materials:

  • E3 Ligand-Linker-Boc intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (20-50% v/v in DCM) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the E3 Ligand-Linker-Boc intermediate in DCM or dioxane.

  • Cool the solution to 0 °C.

  • Add TFA or 4M HCl in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid and solvent.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 3: Final Coupling to the Target Protein Ligand

This protocol describes the final amide bond formation between the deprotected linker-E3 ligand conjugate and a carboxylic acid-functionalized target protein ligand.

Reagents and Materials:

  • E3 Ligand-Linker-NH₂·TFA salt (1.0 eq)

  • Target Protein Ligand-COOH (1.1 eq)

  • HATU (1.2 eq) or HBTU/HOBt (1.2 eq)

  • DIPEA (3.0-5.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the Target Protein Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (or HBTU/HOBt) and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the E3 Ligand-Linker-NH₂·TFA salt in DMF to the reaction mixture. Ensure enough DIPEA is present to neutralize the TFA salt.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Data Presentation

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following tables provide representative data for PROTACs targeting SMARCA2 and BRD4, which are common targets in PROTAC development. While not specific to the this compound linker, they represent typical values obtained with PEG-based linkers.

Table 1: Representative Degradation Activity of SMARCA2 PROTACs with PEG-based Linkers

PROTAC CompoundLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)
Compound APEG3RKO277
Compound BPEG4NCI-H1568586
Compound CPEG2RKO7846

Data is hypothetical and based on representative values from the literature, such as from SMARCA2 degraders.[1]

Table 2: Representative Degradation Activity of BRD4 PROTACs with PEG-based Linkers

PROTAC CompoundLinker CompositionCell LineDC₅₀ (nM)Dₘₐₓ (%)
Compound DPEG4MM.1S7.36>98
Compound EPEG3MV-4-1115>95
Compound FPEG5HEK2932590

Data is hypothetical and based on representative values from the literature.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (e.g., SMARCA2, BRD4) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Binds PolyUb Poly-ubiquitination TernaryComplex->PolyUb Catalyzes Ub Ubiquitin Ub->TernaryComplex Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of PROTAC-induced target protein degradation.

Experimental Workflow: Modular PROTAC Synthesis

PROTAC_Synthesis_Workflow start Start linker This compound start->linker deprotection1 Benzyl Deprotection (if applicable) linker->deprotection1 functionalization Linker Functionalization (e.g., Tosylation) deprotection1->functionalization coupling1 Coupling Step 1 (Linker + E3 Ligand) functionalization->coupling1 e3_ligand E3 Ligase Ligand e3_ligand->coupling1 intermediate1 E3 Ligand-Linker-Boc coupling1->intermediate1 deprotection2 Boc Deprotection intermediate1->deprotection2 intermediate2 E3 Ligand-Linker-NH2 deprotection2->intermediate2 coupling2 Coupling Step 2 (Amide Bond Formation) intermediate2->coupling2 target_ligand Target Protein Ligand target_ligand->coupling2 final_protac Final PROTAC coupling2->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification end End purification->end

Caption: A modular workflow for the synthesis of PROTACs.

References

Application Notes and Protocols for Targeted Protein Degradation Using Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of this strategy are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Boc-PEG2-ethoxyethane-PEG2-benzyl is a flexible polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs. Its PEG structure enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC. The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis, while the benzyl (B1604629) group can be a point of attachment or a stable terminal group.

These application notes provide an overview of the utility of this compound in TPD research, complete with illustrative data and detailed experimental protocols.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another cycle of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein (POI) Target Protein (POI) Ternary Complex POI PROTAC E3 Ligase Target Protein (POI)->Ternary Complex:f0 Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex:f2 Binds PROTAC PROTAC (with PEG Linker) Ubiquitinated POI Ub-Ub-Ub-POI Ternary Complex->Ubiquitinated POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary Complex Recruitment Proteasome Proteasome Ubiquitinated POI->Proteasome Recognition Degraded Peptides Peptides Proteasome->Degraded Peptides Degradation Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow start Start step1 Step 1: Couple POI Ligand to Boc-PEG-Linker start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Couple E3 Ligase Ligand step2->step3 step4 Step 4: Purification and Characterization step3->step4 end End: Purified PROTAC step4->end

Application Notes and Protocols for the Conjugation of Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the conjugation of Boc-PEG2-ethoxyethane-PEG2-benzyl, a bifunctional PEG-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] The primary reactive handle on this linker for conjugation is a primary amine, which is initially protected by a tert-butyloxycarbonyl (Boc) group.[4][5]

The overall strategy involves a two-stage process:

  • Boc Deprotection: Removal of the acid-labile Boc protecting group to expose the primary amine.

  • Amine Conjugation: Coupling of the deprotected PEG linker to a target molecule, exemplified here by conjugation to a carboxylic acid-containing molecule via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7][8]

Part 1: Boc Deprotection of this compound

The Boc group is a widely used amine protecting group that is stable under many conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[9][10]

Experimental Protocol: Boc Deprotection

This protocol details the removal of the Boc group using a standard solution of TFA in dichloromethane (B109758) (DCM).

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[9][11]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[9] On TLC, the deprotected amine product will be more polar (lower Rf) than the starting material. For LC-MS analysis, monitor for the disappearance of the mass corresponding to the Boc-protected starting material and the appearance of the deprotected product's mass.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA. The crude product will be the TFA salt of the amine.

  • Basic Work-up (to obtain the free amine): a. Dissolve the residue in DCM. b. Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: Carbon dioxide gas will evolve. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the solution and concentrate it under reduced pressure to yield the deprotected linker, amino-PEG2-ethoxyethane-PEG2-benzyl, as a free amine.[9]

Data Presentation: Boc Deprotection Reaction Parameters
ParameterValueReference
Starting Material This compound
Molecular Weight 454.60 g/mol [2][12]
Solvent Anhydrous Dichloromethane (DCM)[9][11]
Deprotection Reagent Trifluoroacetic acid (TFA)[9]
TFA Concentration 20-50% (v/v) in DCM[9][11]
Reaction Temperature 0 °C to Room Temperature[11]
Reaction Time 1-2 hours[9][11]
Monitoring Technique TLC, LC-MS[9]
Product amino-PEG2-ethoxyethane-PEG2-benzyl
Molecular Weight 354.49 g/mol

Workflow Diagram: Boc Deprotection

Boc_Deprotection_Workflow start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add 20-50% TFA cool->add_tfa react Stir for 1-2 hours at RT add_tfa->react monitor Monitor by TLC or LC-MS react->monitor concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete workup Basic Work-up (NaHCO3 wash) concentrate->workup end_product Product: Free Amine Linker workup->end_product

Caption: Workflow for the Boc deprotection of the PEG linker.

Part 2: EDC/NHS Conjugation to a Carboxylic Acid

Once deprotected, the primary amine of the PEG linker can be conjugated to a molecule containing a carboxylic acid using EDC and NHS. EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester.[7][13] This intermediate readily reacts with the primary amine on the PEG linker to form a stable amide bond.[6]

Experimental Protocol: Two-Step EDC/NHS Conjugation

This two-step protocol minimizes the risk of self-polymerization of molecules that contain both carboxyl and amine groups.

Materials:

  • Deprotected amino-PEG2-ethoxyethane-PEG2-benzyl (from Part 1)

  • Carboxylic acid-containing target molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine (B1172632), pH 8.5

  • Purification columns (e.g., Size Exclusion Chromatography, Reverse Phase HPLC)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve the carboxylic acid-containing target molecule in the Activation Buffer. b. Prepare fresh solutions of EDC and NHS in the Activation Buffer. c. Add EDC and NHS to the target molecule solution. A typical molar ratio is 1:2:5 (Target-COOH : NHS : EDC). d. Incubate the mixture at room temperature for 15-30 minutes with gentle mixing to form the NHS ester.[6]

  • Conjugation to Amine-PEG Linker: a. Dissolve the deprotected amino-PEG linker in the Coupling Buffer. b. Add the activated NHS-ester of the target molecule to the amine-PEG linker solution. A slight molar excess of the amine-PEG linker may be used to ensure complete conjugation of the activated molecule. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle mixing.

  • Quenching: a. Add the Quenching Solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to quench any unreacted NHS esters.[6] Incubate for 15-30 minutes.

  • Purification: a. Purify the final conjugate from unreacted linker, target molecule, and reaction byproducts. b. Common purification methods include Size Exclusion Chromatography (SEC) to separate based on size, or Reverse Phase HPLC (RP-HPLC) for higher resolution separation based on hydrophobicity.[][15] Ion-exchange chromatography (IEX) can also be used if the conjugate has a different net charge from the starting materials.[16][17]

  • Characterization: a. Confirm the identity and purity of the final conjugate using LC-MS to determine the molecular weight.[18] b. Assess the purity of the conjugate using analytical RP-HPLC or SEC.

Data Presentation: EDC/NHS Conjugation Reaction Parameters
ParameterRecommended Value/BufferReference
Activation Buffer 50 mM MES, pH 6.0
Coupling Buffer PBS, pH 7.2-8.0[19]
Reagents EDC, NHS (or sulfo-NHS)[6][7]
Molar Ratio (Target:NHS:EDC) 1 : 2 : 5 (typical, requires optimization)
Activation Time 15-30 minutes at Room Temperature[6]
Conjugation Time 2 hours at RT or overnight at 4 °C[6]
Quenching Reagent Hydroxylamine or Tris buffer[6]
Purification Methods SEC, RP-HPLC, IEX[]
Characterization Methods LC-MS, HPLC[18]

Signaling Pathway Diagram: EDC/NHS Conjugation Chemistry

EDC_NHS_Conjugation cluster_activation Step 1: Carboxyl Activation cluster_conjugation Step 2: Amine Coupling Target_COOH Target-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Target_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (more stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Amine_PEG H₂N-PEG-Linker Amine_PEG->Conjugate +

Caption: Reaction mechanism for EDC/NHS mediated amine conjugation.

References

Application Notes and Protocols for Boc-PEG2-ethoxyethane-PEG2-benzyl in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Boc-PEG2-ethoxyethane-PEG2-benzyl, a polyethylene (B3416737) glycol (PEG)-based linker, in the development of novel therapeutics, particularly in the field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). While specific performance data for this exact linker in a developed therapeutic is not publicly available, this document outlines the established principles, experimental protocols, and workflows based on the use of analogous PEG-containing linkers in successful PROTAC development.

Introduction to this compound

This compound is a heterobifunctional linker designed for use in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic modalities that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2]

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₂₅H₄₂O₇
Molecular Weight 454.60 g/mol
CAS Number 2111836-22-5
Appearance Varies (typically a solid or oil)
Key Features - Boc-protected amine: Allows for sequential, controlled conjugation to either the target-binding ligand or the E3 ligase ligand. - PEG spacer: The polyethylene glycol chain enhances the solubility and cell permeability of the resulting PROTAC molecule. - Benzyl group: Can be used as a stable terminal group or be further functionalized.

The structure of this compound is designed to offer a balance of flexibility and defined length, which is a critical parameter in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Application in PROTACs for Targeted Protein Degradation

The primary application of this compound is as a linker in the construction of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

The PROTAC Mechanism of Action

The mechanism of action for a PROTAC synthesized using this compound follows a catalytic cycle:

  • Ternary Complex Formation: The PROTAC, by binding simultaneously to the target protein and an E3 ligase (e.g., Cereblon or VHL), facilitates the formation of a ternary complex.

  • Ubiquitination: Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: The PROTAC is released and can induce the degradation of another target protein molecule.

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound. These protocols will require optimization based on the specific properties of the target-binding and E3 ligase ligands.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this linker typically involves a multi-step process. The Boc-protecting group allows for directional synthesis.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Target Ligand (with reactive group) - E3 Ligase Ligand (with reactive group) step1 Step 1: Deprotection of Boc Group (e.g., using TFA in DCM) start->step1 intermediate1 Intermediate: Amine-PEG2-ethoxyethane-PEG2-benzyl step1->intermediate1 step2 Step 2: Conjugation to Ligand 1 (e.g., Amide coupling with a carboxylic acid on the E3 Ligase Ligand) intermediate1->step2 intermediate2 Intermediate: Ligand 1-Linker-Benzyl step2->intermediate2 step3 Step 3: Functionalization of Benzyl Group (if necessary) (e.g., conversion to a reactive handle) intermediate2->step3 intermediate3 Intermediate: Ligand 1-Linker-Reactive Handle step3->intermediate3 step4 Step 4: Conjugation to Ligand 2 (e.g., Click chemistry or another coupling reaction with the Target Ligand) intermediate3->step4 final_product Final PROTAC Molecule step4->final_product

Caption: A generalized workflow for the synthesis of a PROTAC.

Protocol 3.1.1: Boc Deprotection

  • Dissolve this compound in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt is often used in the next step without further purification.

Protocol 3.1.2: Amide Coupling to an E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (containing a carboxylic acid) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a coupling agent such as HATU (1.2 eq) and an organic base like DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add the deprotected linker from Protocol 3.1.1 (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography.

Protocol 3.1.3: Final Conjugation to the Target Ligand

This step will depend on the reactive handles present on the intermediate from Protocol 3.1.2 and the target ligand. A common strategy is "click chemistry."

  • Ensure one component has an azide (B81097) group and the other has an alkyne.

  • Dissolve both components in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Add a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS.

  • Purify the final PROTAC using preparative HPLC.

In Vitro Evaluation of PROTAC Activity

Protocol 3.2.1: Western Blot for Target Protein Degradation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Quantification: Densitometry analysis is used to quantify the level of the target protein relative to the loading control.

Table of Expected Quantitative Data from Western Blot Analysis:

PROTAC ConcentrationIncubation Time (hours)% Target Protein Remaining (relative to vehicle)
0.1 nM24Data to be filled from experiment
1 nM24Data to be filled from experiment
10 nM24Data to be filled from experiment
100 nM24Data to be filled from experiment
1 µM24Data to be filled from experiment
10 µM24Data to be filled from experiment

From this data, key parameters such as the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation) can be determined.

Protocol 3.2.2: Cell Viability Assay

  • Cell Plating: Seed cells in 96-well plates.

  • Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a commercially available assay such as CellTiter-Glo® (Promega) or an MTS assay to measure cell viability.

  • Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).

Downstream Signaling Pathway Analysis

A successful PROTAC will not only degrade the target protein but also modulate its downstream signaling pathways.

Signaling_Pathway_Analysis cluster_protein Proteomic Analysis cluster_rna Transcriptomic Analysis start PROTAC Treatment of Cells step1 Target Protein Degradation Confirmed start->step1 step2 Sample Collection for Analysis (Protein, RNA) step1->step2 western_blot Western Blot for Downstream Effectors step2->western_blot mass_spec Mass Spectrometry (Phospho-proteomics) step2->mass_spec qpcr RT-qPCR for Target Genes step2->qpcr rna_seq RNA-Sequencing step2->rna_seq step3 Data Analysis and Pathway Mapping western_blot->step3 mass_spec->step3 qpcr->step3 rna_seq->step3 final_outcome Elucidation of Therapeutic Mechanism step3->final_outcome

References

Application Notes and Protocols for In Vitro Assay Development with Boc-PEG2-ethoxyethane-PEG2-benzyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands connected by a linker; one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[1][3] The linker component is critical, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately impacting the efficiency and selectivity of protein degradation.

The Boc-PEG2-ethoxyethane-PEG2-benzyl linker is a polyethylene (B3416737) glycol (PEG)-based linker utilized in the synthesis of PROTACs.[2][4] The PEG component enhances hydrophilicity and solubility, while the Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise synthesis of the PROTAC molecule. This application note provides detailed protocols for the in vitro evaluation of PROTACs constructed with a this compound linker, focusing on assessing target protein degradation and the functional consequences of this degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.[1][5]

PROTAC_Pathway PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated degradation of a target protein.

Experimental Protocols

Assessment of Target Protein Degradation by Western Blot

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized using the this compound linker.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound with this compound linker (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[6]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.[6]

    • Lyse the cells in lysis buffer on ice for 30 minutes.[3]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[3]

    • Determine the protein concentration of each lysate using a BCA protein assay.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.[3]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[6]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[6]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[3]

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[3]

Cell Viability Assay

This protocol assesses the effect of PROTAC-mediated protein degradation on cell viability.

Materials:

  • Cell line of interest

  • PROTAC compound

  • Vehicle control (DMSO)

  • 96-well plates (opaque-walled for luminescent assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer or microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).[7]

    • Allow cells to adhere overnight.

    • Treat cells with serial dilutions of the PROTAC and a vehicle control for the desired time (e.g., 72 hours).[7]

  • Assay and Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well and mix on an orbital shaker to induce cell lysis.[7]

    • Incubate at room temperature to stabilize the signal.[7]

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value (concentration for 50% inhibition of cell viability) using appropriate software.[7]

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and structured format to allow for easy comparison of different PROTAC compounds or treatment conditions.

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)IC50 (nM)
PROTAC-A (with this compound linker)Protein XCell Line Y509575
Control PROTAC (different linker)Protein XCell Line Y20080300
Negative Control (inactive)Protein XCell Line Y>1000<10>1000

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a PROTAC's efficacy in vitro.

PROTAC_Workflow In Vitro PROTAC Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Linker_Synthesis Linker Synthesis (this compound) Ligand_Coupling Ligand Coupling Linker_Synthesis->Ligand_Coupling PROTAC_Purification PROTAC Purification & Characterization Ligand_Coupling->PROTAC_Purification Cell_Culture Cell Culture & Seeding PROTAC_Purification->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Protein Degradation PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay PROTAC_Treatment->Viability_Assay Quantification Quantification of Degradation (DC50, Dmax) Western_Blot->Quantification IC50_Determination IC50 Determination Viability_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantification->SAR_Analysis IC50_Determination->SAR_Analysis

References

Application Notes and Protocols for PROTAC Design and Evaluation Using Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins of interest (POIs).[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs are heterobifunctional molecules that act as a bridge between a POI and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[2][3] This catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, often leading to a more profound and sustained biological effect compared to conventional inhibitors.[4]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two ligands.[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.

PROTAC Design Considerations with Boc-PEG2-ethoxyethane-PEG2-benzyl Linker

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG units enhance hydrophilicity, which can improve the solubility of often lipophilic PROTAC molecules.[5] The flexibility of the PEG chain can also be crucial for enabling the optimal orientation of the POI and E3 ligase within the ternary complex to facilitate efficient ubiquitination.

The "Boc" (tert-butyloxycarbonyl) protecting group on a terminal amine allows for a modular and controlled synthesis strategy. This protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The benzyl (B1604629) group on the other end of the linker can be functionalized for conjugation to the other binding moiety.

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric hindrance and prevent the formation of a stable ternary complex. Conversely, a linker that is too long may result in excessive flexibility and a decrease in the effective concentration of the ternary complex. The this compound linker provides a defined length that can be systematically varied by using longer or shorter PEG chains to identify the optimal linker length for maximal degradation efficiency.

Quantitative Data on PROTAC Performance with PEG Linkers

The following tables summarize the impact of PEG linker length on the degradation efficiency of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a well-established cancer target. The data is presented to illustrate the critical importance of linker optimization in PROTAC design.

Table 1: Degradation Efficiency of BRD4-targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
PROTAC 1 2-PEG150>90HeLaCereblon
PROTAC 2 3-PEG30>95HeLaCereblon
PROTAC 3 4-PEG10>98HeLaCereblon
PROTAC 4 5-PEG50>90HeLaCereblon

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Ternary Complex Formation and Binding Affinity of BRD4-targeting PROTACs

PROTACLinker CompositionTernary Complex K_d (nM)Binary Binding (BRD4) K_d (nM)Binary Binding (E3 Ligase) K_d (nM)
PROTAC 1 2-PEG85120200
PROTAC 2 3-PEG25110190
PROTAC 3 4-PEG12115195
PROTAC 4 5-PEG40125210

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a Boc-Protected PEG Linker

This protocol describes a general method for the synthesis of a BRD4-targeting PROTAC using a JQ1 derivative (for BRD4 binding), a pomalidomide (B1683931) derivative (for Cereblon E3 ligase recruitment), and a Boc-protected PEG linker.

Materials:

  • JQ1-acid

  • Pomalidomide-amine

  • Boc-NH-PEGx-COOH (e.g., Boc-NH-PEG4-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • HPLC for purification

Procedure:

  • Coupling of JQ1-acid and Boc-NH-PEGx-COOH: a. Dissolve JQ1-acid (1 eq) and Boc-NH-PEGx-COOH (1.1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (2 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the product by reverse-phase HPLC to obtain JQ1-PEGx-NH-Boc.

  • Boc Deprotection: a. Dissolve the purified JQ1-PEGx-NH-Boc in a solution of 20% TFA in DCM. b. Stir the reaction at room temperature for 1 hour. c. Remove the solvent under reduced pressure to obtain the TFA salt of JQ1-PEGx-NH2.

  • Final Coupling with Pomalidomide-acid: a. Dissolve the JQ1-PEGx-NH2 TFA salt (1 eq) and Pomalidomide-acid (1.1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3 eq) to the solution. c. Stir the reaction mixture at room temperature for 4 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC product by reverse-phase HPLC.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[6]

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer. b. Centrifuge the lysates to pellet cell debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Repeat steps d and e for the loading control antibody.

  • Detection and Analysis: a. Add ECL substrate to the membrane and capture the chemiluminescent signal. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines the use of SPR to measure the binding kinetics and affinity of binary and ternary complexes.[8]

Materials:

  • SPR instrument and sensor chips (e.g., CM5 or SA chip)

  • Purified target protein (e.g., BRD4)

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC of interest

  • SPR running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated proteins)

Procedure:

  • Immobilization of E3 Ligase: a. Immobilize the E3 ligase onto the sensor chip surface using either amine coupling or biotin-streptavidin capture.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): a. Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. b. Monitor the binding and dissociation phases. c. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Binary Interaction Analysis (PROTAC to Target Protein): a. Immobilize the target protein and repeat the steps in section 2 with the PROTAC as the analyte.

  • Ternary Complex Formation Analysis: a. Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. b. Inject these pre-incubated solutions over the immobilized E3 ligase surface. c. Monitor the binding and dissociation to determine the kinetics of ternary complex formation. d. Calculate the cooperativity factor (α), which is the ratio of the KD of the binary interaction to the apparent KD of the ternary complex formation. A value of α > 1 indicates positive cooperativity.

Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This protocol describes a homogenous assay to quantify the formation of the ternary complex in solution.[9][10]

Materials:

  • TR-FRET compatible microplate reader

  • Low-volume 384-well plates

  • Purified, tagged target protein (e.g., GST-BRD4)

  • Purified, tagged E3 ligase (e.g., His-VHL)

  • TR-FRET donor antibody (e.g., anti-GST-Terbium)

  • TR-FRET acceptor antibody (e.g., anti-His-d2)

  • PROTAC of interest

  • Assay buffer

Procedure:

  • Assay Setup: a. In a 384-well plate, add the assay buffer. b. Add the PROTAC at various concentrations (serial dilution). c. Add the tagged target protein and tagged E3 ligase at optimized concentrations. d. Add the donor and acceptor antibodies.

  • Incubation: a. Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for complex formation and signal stabilization.

  • Measurement: a. Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: a. Calculate the TR-FRET ratio (acceptor emission / donor emission). b. Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve (the "hook effect") is characteristic of ternary complex formation, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) POI Target Protein (POI) (e.g., BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Facilitates Poly-ubiquitination Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 Transfers to E1 E1 Activating Enzyme E1->Ub Activates (ATP) E2->E3_Ligase Binds to Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Design PROTAC Design (Select POI/E3 Ligands, Linker) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assays Binary Binding Assays (SPR, ITC) Purification->Binding_Assays Ternary_Complex_Assays Ternary Complex Formation (SPR, TR-FRET, ITC) Binding_Assays->Ternary_Complex_Assays Degradation_Assay Protein Degradation Assay (Western Blot, HiBiT) Ternary_Complex_Assays->Degradation_Assay Cell_Viability Cell Viability/Functional Assays Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy In Vivo Efficacy Studies PK_PD->Efficacy

Caption: Experimental workflow for PROTAC evaluation.

Linker_Design cluster_properties Linker Properties center_node Optimal PROTAC Efficacy Length Length Length->center_node Impacts Ternary Complex Geometry Composition Composition (e.g., PEG) Composition->center_node Affects Solubility & Permeability Flexibility Flexibility Flexibility->center_node Enables Optimal Orientation Attachment_Points Attachment Points Attachment_Points->center_node Influences Ternary Complex Stability

Caption: Key linker design considerations for PROTACs.

References

Application Notes for Boc-PEG2-ethoxyethane-PEG2-benzyl in E3 Ubiquitin Ligase Binding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-PEG2-ethoxyethane-PEG2-benzyl is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[3][4] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The linker is a critical element that influences the physicochemical properties, cell permeability, and the ability of the PROTAC to form a stable and productive ternary complex between the target protein and the E3 ligase.[]

Role of the PEG-based Linker

The this compound linker possesses a polyethylene (B3416737) glycol (PEG) backbone. PEG linkers are commonly used in PROTAC design due to their favorable properties, including increased water solubility, biocompatibility, and the ability to modulate the pharmacokinetic properties of the resulting PROTAC molecule.[][7][8] The length and flexibility of the linker are crucial for optimizing the orientation and proximity of the target protein and the E3 ligase within the ternary complex, which is a key determinant of degradation efficiency.[] The Boc (tert-butyloxycarbonyl) and benzyl (B1604629) protecting groups on this linker allow for controlled, stepwise synthesis of the final PROTAC molecule.[9][10][11]

Mechanism of Action

A PROTAC utilizing the this compound linker will function by inducing the formation of a ternary complex (Target Protein - PROTAC - E3 Ligase).[][13] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[13] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein molecule.[13] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14]

Data Presentation

The following tables represent typical quantitative data generated during the characterization of a new PROTAC. The data for the well-characterized PROTAC MZ1 is used here for illustrative purposes.

Table 1: Binary and Ternary Complex Binding Affinities

This table summarizes the binding affinities of the PROTAC for the target protein (BRD4) and the E3 ligase (VHL) individually (binary) and the affinity of the ternary complex.

CompoundTarget ProteinE3 LigaseBinary Kd (Target)Binary Kd (E3 Ligase)Ternary Complex KdCooperativity (α)Assay Method
MZ1BRD4BD2VHL4 nM66 nM4.5 nM14.7ITC[15]
MZ1BRD4BD2VHL1 nM29 nM--SPR[15]

Kd: Dissociation constant. A lower Kd indicates higher binding affinity. Cooperativity (α) > 1 indicates positive cooperativity in ternary complex formation.

Table 2: Cellular Degradation Potency and Efficacy

This table shows the cellular activity of the PROTAC in terms of its ability to degrade the target protein.

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Time Point (h)Assay Method
ARV-771BRD3(BD2)-Potent--Lumit Assay[16]
dBET1BRD3(BD2)-Potent--Lumit Assay[16]
MZ1BRD4HEK293<100>8024Western Blot

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

Protocol 1: Ternary Complex Formation Assay using NanoBRET™

This protocol describes a cell-based assay to monitor the formation of the ternary complex in live cells.[16]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-Target Protein fusion

  • Plasmid encoding HaloTag®-E3 Ligase fusion

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest (e.g., synthesized using this compound linker)

  • MG132 (proteasome inhibitor)

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase plasmids using FuGENE® HD.

  • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat cells with MG132 (to prevent degradation of the target protein) for 4 hours.

  • Prepare a serial dilution of the PROTAC in Opti-MEM™.

  • Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 60 minutes.

  • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.

  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates ternary complex formation.

Protocol 2: Target Protein Degradation Assay by Western Blot

This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[5]

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa, MCF7)

  • PROTAC of interest

  • DMSO (vehicle control)

  • RIPA buffer

  • Protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and a chemiluminescence imager.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_formation Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase (e.g., VHL, CRBN) E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Recycle PROTAC (Recycled) Ternary->Recycle Dissociation E2 E2-Ub E2->Ternary Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Design cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Linker Boc-PEG2-ethoxyethane- PEG2-benzyl PROTAC PROTAC Synthesis Linker->PROTAC POI_Ligand Target Ligand POI_Ligand->PROTAC E3_Ligand E3 Ligand (VHL or CRBN) E3_Ligand->PROTAC Binding Binary Binding Assays (SPR, ITC) PROTAC->Binding Characterize Binding Ternary_Assay Ternary Complex Formation Assays (SPR, NanoBRET) PROTAC->Ternary_Assay Confirm Complex Degradation Degradation Assay (Western Blot, HiBiT) Ternary_Assay->Degradation Assess Function Phenotypic Phenotypic Assays (Viability, etc.) Degradation->Phenotypic Evaluate Effect

Caption: General experimental workflow for PROTAC evaluation.

E3_Ligase_Dependency start Condition PROTAC Treatment start->Condition WT_Cells Wild-Type Cells (E3 Ligase Present) Condition->WT_Cells KO_Cells E3 Ligase KO Cells (CRISPR) Condition->KO_Cells WT_Result Target Protein Degradation WT_Cells->WT_Result KO_Result No Target Protein Degradation KO_Cells->KO_Result Conclusion Conclusion: PROTAC activity is E3 Ligase Dependent WT_Result->Conclusion KO_Result->Conclusion

Caption: Logical relationship for validating E3 ligase dependency.

References

Application Notes and Protocols for the Experimental Use of Boc-PEG2-ethoxyethane-PEG2-benzyl in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-ethoxyethane-PEG2-benzyl is a polyethylene (B3416737) glycol (PEG)-based bifunctional molecule commonly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs).[5][6] A typical PROTAC consists of two active domains connected by a linker: one end binds to the target protein, and the other recruits an E3 ubiquitin ligase.[6][7] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5]

The linker, such as this compound, is a critical component that influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties by dictating the distance and orientation between the target protein and the E3 ligase.[6]

An alternative but related technology is "hydrophobic tagging," where a ligand for a target protein is conjugated to a bulky hydrophobic group.[8][9][10] This can mimic a partially denatured state of the protein, engaging the cellular quality control machinery to induce its degradation.[8][11] The structural components of this compound could also be adapted for use in hydrophobic tagging strategies.

Mechanism of Action

PROTAC-Mediated Protein Degradation

PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase.[7][12] This induced proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule is subsequently released and can act catalytically to degrade multiple protein copies.[5]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 cluster_2 cluster_3 PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.
Hydrophobic Tagging Mechanism

In this approach, a molecule is designed with a ligand for the protein of interest attached to a hydrophobic tag. The tag, when brought to the protein's surface, mimics an unfolded or misfolded state.[9][11] This is recognized by the cell's quality control system, often involving chaperone proteins like Hsp70, which then leads to the ubiquitination and proteasomal degradation of the target protein.[10][11]

Hydrophobic_Tagging cluster_0 Cellular Environment cluster_1 cluster_2 cluster_3 HyT_Molecule Hydrophobic Tagging Molecule (Target Ligand-Linker-Hydrophobic Tag) Tagged_Complex Tagged POI Complex HyT_Molecule->Tagged_Complex Binds POI Target Protein (POI) POI->Tagged_Complex Binds Chaperone Chaperone Protein (e.g., Hsp70) Tagged_Complex->Chaperone Mimics Misfolding, Recruits Chaperone Ub_POI Polyubiquitinated POI Chaperone->Ub_POI Induces Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Mechanism of hydrophobic tagging.

Experimental Protocols

The following are representative protocols for evaluating a PROTAC synthesized using the this compound linker. These protocols will require optimization based on the specific PROTAC, target protein, and cell line used.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Seed cells in multi-well plates) Start->Cell_Culture Treatment 2. PROTAC Treatment (Dose-response and time-course) Cell_Culture->Treatment Harvest 3. Cell Harvesting & Lysis Treatment->Harvest Analysis 4. Downstream Analysis Harvest->Analysis Western_Blot Western Blot (Protein Degradation) Analysis->Western_Blot To assess protein levels Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Analysis->Viability_Assay To assess phenotypic effect Data_Analysis 5. Data Analysis (Quantify degradation and viability) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

General experimental workflow.
Protocol 1: Evaluation of Target Protein Degradation by Western Blot

This protocol is used to quantify the reduction in target protein levels following treatment with the PROTAC.[6]

Materials:

  • Cell line of interest

  • Complete growth medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[13]

  • PROTAC Treatment:

    • Dose-Response: Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 24 hours).[14]

    • Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various durations (e.g., 0, 4, 8, 16, 24 hours).[14]

    • Include a vehicle-only control for all experiments.[6]

  • Cell Lysis:

    • After treatment, aspirate the medium and wash cells twice with ice-cold PBS.[6]

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.[13]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA assay.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[13]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[14]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.[14]

    • Block the membrane for 1 hour at room temperature.[6]

    • Incubate with the primary antibody for the target protein and loading control overnight at 4°C.[14]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[14]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate protein degradation relative to the vehicle-treated control.

Protocol 2: Assessment of Cell Viability

This protocol measures the effect of target protein degradation on cell proliferation and viability.[1]

Materials:

  • Cells and complete growth medium

  • Opaque-walled 96-well plates

  • PROTAC stock solution

  • Vehicle control (DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)[1][15]

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 90-100 µL of medium.[1][16]

  • PROTAC Treatment: After overnight incubation, treat cells with serial dilutions of the PROTAC. Include a vehicle-only control.[1]

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[1]

  • Reagent Addition: Equilibrate the plate and viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 100 µL of CellTiter-Glo® reagent).[15][16]

  • Signal Measurement:

    • If using CellTiter-Glo®, mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal.[16]

    • If using MTT, an additional solubilization step is required after incubation with the reagent.[15]

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the data to determine the IC₅₀ (inhibitory concentration 50%) or GI₅₀ (growth inhibition 50%) value.[1]

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison and interpretation.

Table 1: Dose-Dependent Degradation of Target Protein X (Hypothetical data from Western blot analysis after 24-hour treatment)

PROTAC Conc. (nM)Normalized Protein Level (vs. Vehicle)% Degradation
0 (Vehicle)1.000%
10.8515%
100.5248%
500.2377%
1000.1585%
5000.1882%
10000.2575%
DC₅₀ ~10.5 nM

DC₅₀: The concentration of PROTAC required to degrade 50% of the target protein.

Table 2: Time-Dependent Degradation of Target Protein X (Hypothetical data from Western blot analysis with 100 nM PROTAC)

Time (hours)Normalized Protein Level (vs. Time 0)% Degradation
01.000%
20.7822%
40.5545%
80.3169%
160.1882%
240.1585%
480.1981%

Table 3: Effect of Target Protein X Degradation on Cell Viability (Hypothetical data from CellTiter-Glo® assay after 72-hour treatment)

Cell LineTarget Protein X DependencyIC₅₀ (nM)
Cell Line AHigh25
Cell Line BLow> 10,000
Cell Line CModerate250

IC₅₀: The concentration of PROTAC that inhibits cell growth by 50%.

References

Application Notes and Protocols for Boc-PEG2-ethoxyethane-PEG2-benzyl in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG2-ethoxyethane-PEG2-benzyl is a versatile, heterobifunctional linker predominantly utilized in the burgeoning field of targeted protein degradation. Its unique structure, featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) chain, and a benzyl-protected carboxylic acid, makes it an ideal building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, while the terminal functional groups allow for the sequential and controlled conjugation of a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.

Beyond its primary application in PROTACs, this linker also holds potential for use in the development of other advanced drug delivery systems, such as Antibody-Drug Conjugates (ADCs), where precise control of linker length and composition is crucial for therapeutic efficacy.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₅H₄₂O₇
Molecular Weight 454.60 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, DCM)

Core Applications in Drug Discovery

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a flexible linker, influencing the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 E3_Ligase->POI_PROTAC_E3 Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Ub Ubiquitin Ub->POI_PROTAC_E3 Ubiquitination POI_PROTAC_E3->PROTAC Release & Recycling Ubiquitinated_POI Polyubiquitinated POI POI_PROTAC_E3->Ubiquitinated_POI Polyubiquitination Ubiquitinated_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

The length of the PEG linker is a critical parameter in PROTAC design, influencing the efficacy of protein degradation. The following table provides representative data on how linker length can affect the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a hypothetical PROTAC.

PROTAC with LinkerLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PEG2~1125085
PROTAC-PEG4 (similar to Boc-PEG2-ethoxyethane-PEG2) ~17 100 95
PROTAC-PEG6~2315090
PROTAC-PEG8~2930080

Note: This data is illustrative and compiled from various sources in the literature. Actual DC₅₀ and Dₘₐₓ values are dependent on the specific target protein, E3 ligase, and cell line used.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the sequential coupling of a warhead and an E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - Warhead-COOH - E3 Ligase Ligand-NH2 step1 Step 1: Debenzylation of Linker start->step1 step2 Step 2: Amide Coupling with E3 Ligase Ligand step1->step2 intermediate1 Boc-PEG-E3 Ligase Ligand Intermediate step2->intermediate1 step3 Step 3: Boc Deprotection intermediate1->step3 intermediate2 H2N-PEG-E3 Ligase Ligand Intermediate step3->intermediate2 step4 Step 4: Amide Coupling with Warhead intermediate2->step4 final_product Final PROTAC Molecule step4->final_product purification Purification & Characterization (HPLC, LC-MS, NMR) final_product->purification

Caption: Experimental workflow for PROTAC synthesis.

A. Step 1: Debenzylation of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Add Palladium on carbon (10% w/w).

  • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

B. Step 2: Amide Coupling with E3 Ligase Ligand

  • Dissolve the deprotected linker from Step 1 (1.0 eq) and the E3 ligase ligand containing a primary or secondary amine (1.1 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

C. Step 3: Boc Deprotection

  • Dissolve the Boc-protected intermediate from Step 2 in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine-TFA salt is often used in the next step without further purification.

D. Step 4: Final Amide Coupling with Warhead

  • Dissolve the warhead containing a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).

  • Add the deprotected amine intermediate from Step 3 (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours and monitor by LC-MS.

  • Work up the reaction as described in Step 2.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR.

Protocol 2: Western Blotting for Protein Degradation Analysis

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the synthesized PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. Quantify band intensities to determine the extent of protein degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker plays a crucial role in the stability and release of the cytotoxic payload. The hydrophilic PEG spacer of this compound can improve the solubility and pharmacokinetic profile of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR).

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Cytotoxic Drug Lysosome->Drug Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Boc-PEG2-ethoxyethane-PEG2-benzyl Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for conjugation reactions involving Boc-PEG2-ethoxyethane-PEG2-benzyl linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

A1: This is a heterobifunctional linker with three key components:

  • Boc (tert-butyloxycarbonyl) group: A protecting group for an amine. It is stable under many reaction conditions but can be removed under acidic conditions to reveal a reactive primary amine.[1][2]

  • PEG2-ethoxyethane-PEG2: This is the polyethylene (B3416737) glycol (PEG) spacer. The PEG chain increases the hydrophilicity and solubility of the conjugate in aqueous media.[3][] It also provides a flexible spacer arm between the conjugated molecules. The length of the PEG linker can significantly influence the physicochemical and biological properties of the final conjugate.[3]

  • Benzyl (B1604629) group: This group can serve as a stable protecting group for a hydroxyl or other functional group, or it can be the point of attachment to a molecule of interest. Benzyl ethers are generally stable but can be cleaved under specific reductive conditions (e.g., hydrogenolysis).[5][6]

Q2: What are the recommended storage and handling conditions for this compound and other PEG reagents?

A2: PEG reagents are sensitive to light and oxidation. For long-term storage, it is strongly recommended to:

  • Store under an inert atmosphere such as Nitrogen or Argon.

  • Keep in the dark.

  • Store at low temperatures (≤ -15°C).

  • Use a desiccant outside the container.

When taking the reagent out of storage, allow the container to slowly warm to room temperature before opening to prevent condensation. After use, backfill the container with an inert gas before sealing and returning to storage. For sensitive PEG reagents, consider aliquoting into smaller, single-use portions to maintain activity.

Q3: What are the critical parameters to consider when planning a conjugation reaction with this linker?

A3: Key parameters to optimize include:

  • pH: The pH of the reaction buffer is crucial, especially when targeting specific functional groups. For example, reactions with primary amines are typically performed at a pH of 7-9.

  • Molar ratio of reactants: The ratio of the linker to your target molecule will affect the degree of conjugation. An excess of the linker is often used to drive the reaction to completion.

  • Reaction time and temperature: These parameters should be optimized to ensure complete conjugation while minimizing side reactions or degradation of the reactants.

  • Solvent: The choice of solvent is critical for ensuring that all reactants are fully solvated.

Troubleshooting Guide

This section addresses common issues encountered during conjugation reactions with this compound.

Low or No Conjugation Yield
Possible Cause Recommendation
Inactive Reagents Ensure PEG reagents have been stored and handled correctly to prevent degradation. Test the activity of the reagents with a known control reaction if possible.
Suboptimal Reaction Conditions Optimize the pH, temperature, and reaction time. Perform small-scale pilot reactions to screen a range of conditions.
Poor Solubility of Reactants Ensure all components are fully dissolved in the reaction solvent. Consider using a co-solvent like DMSO or DMF for less soluble compounds.[7]
Steric Hindrance The bulky nature of the molecules being conjugated may prevent the reactive groups from coming into proximity. Consider using a longer PEG linker to increase the distance between the molecules.
Incorrect Buffer Composition Avoid buffers containing primary amines (e.g., Tris) if you are targeting an amine-reactive group on your linker, as they will compete with the reaction. Use buffers like PBS, borate, or carbonate.
Multiple or Undesired Products
Possible Cause Recommendation
Reaction with Non-target Functional Groups Adjust the reaction pH to favor the desired reaction. For example, to target the N-terminal α-amino group over lysine (B10760008) ε-amino groups, perform the reaction at a lower pH (around 7).
Over-conjugation (Multiple Linkers per Molecule) Reduce the molar excess of the PEG linker in the reaction. Monitor the reaction progress over time to stop it before over-conjugation occurs.
Side Reactions If your molecule contains other sensitive functional groups, they may react under the conjugation conditions. Consider using orthogonal protecting groups for these functionalities.
Degradation of Reactants or Product Ensure the reaction conditions (pH, temperature) are not too harsh for your molecules. Analyze the stability of your starting materials under the reaction conditions separately.
Difficulties in Purification
Possible Cause Recommendation
Co-elution of Product and Unreacted Linker Use a purification method with appropriate resolution. Size exclusion chromatography (SEC) is effective for separating a large conjugated molecule from a smaller unreacted linker.[8] Reversed-phase HPLC (RP-HPLC) can also be used, separating based on hydrophobicity.[8]
Aggregation of the Conjugate The hydrophobicity of the conjugated molecules can sometimes lead to aggregation. The inclusion of a hydrophilic PEG linker helps to mitigate this, but if aggregation is still an issue, consider using a longer PEG chain.
Broad Peaks in Chromatography Broad peaks for PEGylated compounds can sometimes occur. Optimizing chromatographic conditions, such as increasing the column temperature, may improve peak shape.

Experimental Protocols

General Protocol for Boc-Deprotection

This protocol describes the removal of the Boc protecting group to yield a free amine.

  • Dissolution: Dissolve the Boc-protected PEG linker in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.[1]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with a solvent like toluene (B28343) to remove residual TFA. The deprotected amine is often obtained as a TFA salt.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in an organic solvent and wash with a mild base such as a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and remove the solvent.

General Protocol for Benzyl Ether Cleavage (Hydrogenolysis)

This protocol describes the removal of a benzyl ether protecting group.

  • Catalyst Suspension: In a reaction vessel, suspend palladium on carbon (Pd/C, typically 5-10 mol%) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Substrate Addition: Add the benzyl-protected compound to the suspension.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the deprotected product.[5]

Quantitative Data

The efficiency of conjugation reactions can be influenced by various factors. The following tables provide representative data on how linker length and reaction conditions can impact the outcome.

Table 1: Influence of PEG Linker Length on Conjugate Properties

PEG Linker LengthClearance Rate (mL/kg/day) (Relative)In Vitro Potency (IC50) (Relative)
PEG20.81.2
PEG40.61.0
PEG80.31.5
PEG120.31.8

Data is synthesized from general trends observed in literature and should be considered illustrative. Longer PEG linkers generally decrease clearance rates, which can improve in vivo half-life, but may also lead to a slight decrease in in vitro potency due to steric hindrance.[3]

Table 2: Effect of pH on Amine-Specific PEGylation Yield

Reaction pHRelative Yield of N-terminal ConjugationRelative Yield of Lysine Conjugation
6.5HighLow
7.5ModerateModerate
8.5LowHigh

This table illustrates the general trend for controlling the site of PEGylation on a protein. The N-terminal α-amino group has a lower pKa than the ε-amino group of lysine, allowing for more selective conjugation at a lower pH.

Visualizations

Experimental Workflow for Conjugation and Purification

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_deprotection Deprotection cluster_purification Purification A Dissolve Boc-PEG-benzyl linker in reaction buffer C Mix linker and target molecule solutions A->C B Prepare target molecule solution B->C D Incubate under optimized conditions (pH, temp, time) C->D E Monitor reaction progress (LC-MS, HPLC) D->E F Boc deprotection (e.g., TFA in DCM) E->F If Boc deprotection is next G Benzyl deprotection (e.g., H2, Pd/C) E->G If Benzyl deprotection is next F->G Sequential deprotection H Crude product purification (e.g., SEC, RP-HPLC) F->H G->F Sequential deprotection G->H I Characterize final conjugate (MS, NMR) H->I

Caption: A general workflow for a conjugation reaction followed by deprotection and purification.

Troubleshooting Decision Tree for Low Conjugation Yield

G Start Low or No Conjugation Yield CheckReagents Are reagents active and stored correctly? Start->CheckReagents OptimizeConditions Have reaction conditions been optimized? CheckReagents->OptimizeConditions Yes Solution1 Replace reagents and follow proper storage protocols CheckReagents->Solution1 No CheckSolubility Are all reactants fully dissolved? OptimizeConditions->CheckSolubility Yes Solution2 Systematically vary pH, temp, time, and molar ratios OptimizeConditions->Solution2 No ConsiderSterics Is steric hindrance a potential issue? CheckSolubility->ConsiderSterics Yes Solution3 Use co-solvents (DMSO, DMF) or change solvent system CheckSolubility->Solution3 No CheckBuffer Is the buffer compatible with the reaction? ConsiderSterics->CheckBuffer No Solution4 Use a longer PEG linker ConsiderSterics->Solution4 Yes End Consult further literature or technical support CheckBuffer->End Yes Solution5 Use a non-interfering buffer (e.g., PBS, Borate) CheckBuffer->Solution5 No

Caption: A decision tree to troubleshoot low yield in conjugation reactions.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for optimizing the polyethylene (B3416737) glycol (PEG) linker length in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a PEG linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently used to provide a desirable balance of flexibility and hydrophilicity.[2][] This helps to improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[2][4] The linker's main role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is the essential first step for the ubiquitination and subsequent degradation of the target protein.[1][5]

Q2: How does PEG linker length critically impact PROTAC efficacy?

The length of the linker is a crucial parameter that must be empirically optimized for each target protein and E3 ligase pair.[5][6] An optimal linker length is necessary to form a stable ternary complex.[7]

  • If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[7][8]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced potency.[7][8] This can also increase the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[2]

Fine-tuning the linker length is, therefore, a key step in PROTAC design to achieve maximal degradation efficiency (Dmax) at the lowest possible concentration (DC50).[7][9]

Q3: Besides length, what other properties of a PEG linker should be considered?

While length is critical, other linker properties also significantly influence PROTAC performance:

  • Flexibility: PEG linkers are highly flexible, which can accommodate the formation of a productive ternary complex.[5] However, high flexibility can sometimes lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[5]

  • Solubility: The inherent hydrophilicity of PEG linkers improves the water solubility of PROTACs, which can enhance their compatibility with physiological environments and improve pharmacokinetic properties.[][4]

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across cell membranes, the flexible nature of PEG linkers may allow them to adopt folded conformations that shield polar surface area, potentially improving cell uptake.[2] However, excessive PEGylation can decrease permeability.[2]

  • Attachment Points: The points at which the linker connects to the target and E3 ligase ligands are also crucial. The "exit vector" from the ligand binding pocket can significantly affect the orientation of the recruited proteins and the stability of the ternary complex.[6][8]

Q4: What is the "hook effect" and how can linker optimization mitigate it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where degradation efficiency decreases at very high concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes.[10] Modifying linker length and rigidity can influence this cooperativity and shift the hook effect to higher concentrations.[10]

PROTAC Linker Optimization Workflow

The following diagram outlines a typical workflow for optimizing PROTAC linker length.

G cluster_0 Design & Synthesis cluster_1 In Vitro & Biophysical Assays cluster_2 Cell-Based Assays cluster_3 Analysis & Iteration a Select Target & E3 Ligase Ligands b Synthesize PROTAC Library with Varying PEG Linker Lengths (e.g., n=2, 4, 6, 8 units) a->b c Assess Ternary Complex Formation (e.g., SPR, NanoBRET) b->c d Determine Binary Binding Affinities (e.g., ITC, FP) b->d g Assess Cell Permeability (e.g., PAMPA) b->g e Measure Target Protein Degradation (Western Blot, ELISA) c->e h Analyze Structure-Activity Relationship (SAR) d->h f Determine DC50 & Dmax Values e->f f->h g->h i Select Lead PROTAC(s) h->i j Further Optimization (Attachment Points, Rigidity) h->j i->j

Caption: A rational workflow for PROTAC linker selection and optimization.[6]

Troubleshooting Guides

Problem 1: My PROTAC shows good binding to the target protein and E3 ligase individually, but I observe little to no protein degradation.

This is a common issue that often points to problems with ternary complex formation or stability.[7][10]

Possible Cause Suggested Solution
Suboptimal Linker Length: The linker may be too short, causing steric clashes, or too long, failing to create a productive complex.[8]Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., increasing by 2 PEG units at a time) to identify the optimal length.[11]
Inefficient Ternary Complex Formation: The flexibility or orientation provided by the linker is not conducive to the required protein-protein interactions.[1]Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™.[1][12] This can confirm if the complex is forming.
Poor Cell Permeability: The hydrophilic PEG linker may be hindering the PROTAC's ability to cross the cell membrane and reach its intracellular target.[2]Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[12] Consider synthesizing PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve uptake.[1]
"Unproductive" Ternary Complex: A stable complex may form, but its geometry might not position the target protein's lysine (B10760008) residues correctly for ubiquitination by the E3 ligase.[10]Modify the linker attachment points on either the target or E3 ligase ligand. This can alter the spatial orientation of the proteins within the complex.[8]

Problem 2: I observe significant protein degradation, but the DC50 value is high.

This indicates that the PROTAC is effective but not very potent.

Possible Cause Suggested Solution
Low Ternary Complex Stability: The complex forms but is not stable enough to ensure efficient and sustained ubiquitination at low concentrations.Use biophysical assays (SPR, ITC) to measure the cooperativity of ternary complex formation. A linker that promotes positive cooperativity can significantly enhance potency.[10]
Suboptimal Linker Conformation: The PEG linker's flexibility might lead to multiple conformations, only a fraction of which are productive, thus requiring higher concentrations.Experiment with more rigid linkers (e.g., containing piperazine (B1678402) or aromatic rings) to pre-organize the PROTAC into a more favorable conformation for binding.[4][10]
Rapid PROTAC Metabolism: The PROTAC molecule, including the linker, might be unstable and quickly metabolized by the cell, reducing its effective concentration.Evaluate the metabolic stability of the PROTAC. Consider introducing metabolically stable moieties into the linker, such as a triazole group.[4]

Problem 3: My dose-response curve shows a very pronounced "hook effect."

A severe hook effect limits the therapeutic window of the PROTAC.[1]

Possible Cause Suggested Solution
High Affinity Binary Interactions: The individual warhead and anchor may have very high affinities for their respective proteins, favoring binary complex formation at higher concentrations.[1]A linker that enhances positive cooperativity can help stabilize the ternary complex over the binary ones. Analyze cooperativity using biophysical methods.[10]
Suboptimal Linker Design: The linker does not sufficiently favor the formation of the ternary complex over the two binary complexes.Modify the linker's length and rigidity. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[10]

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues in PROTAC linker optimization.

G Start Start: No/Poor Degradation CheckBinding Good Binary Binding? Start->CheckBinding TernaryComplex Ternary Complex Forms? (e.g., NanoBRET, SPR) CheckBinding->TernaryComplex Yes Result1 Optimize Ligands: Improve Warhead/Anchor Affinity CheckBinding->Result1 No CellPerm Good Cell Permeability? TernaryComplex->CellPerm Yes Result2 Optimize Linker Length: Vary PEG units (n=2, 4, 6...) TernaryComplex->Result2 No Result3 Improve Permeability: - Reduce PEG length - Add hydrophobic character CellPerm->Result3 No Result4 Unproductive Complex: - Change Linker Attachment Points - Modify Linker Rigidity CellPerm->Result4 Yes Result2->TernaryComplex Result3->CellPerm Result5 Successful Degradation Result4->Result5

References

Technical Support Center: Synthesis of Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-PEG2-ethoxyethane-PEG2-benzyl, a heterobifunctional PEG linker crucial for the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound. A plausible synthetic workflow is presented below, followed by a detailed troubleshooting table.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned through a stepwise approach, building the core structure and subsequently adding the terminal protecting groups.

G cluster_0 Step 1: Mono-benzylation of Diethylene Glycol cluster_1 Step 2: First PEGylation (Williamson Ether Synthesis) cluster_2 Step 3: Deprotection of THP Group cluster_3 Step 4: Second PEGylation & Boc Protection A Diethylene Glycol B NaH, Benzyl (B1604629) Bromide THF, 0°C to rt A->B Reactants C 2-(2-(Benzyloxy)ethoxy)ethan-1-ol B->C Product D 2-(2-(Benzyloxy)ethoxy)ethan-1-ol C->D E 1. NaH, THF 2. Tosyl-PEG2-OTHP D->E Reactants F THP-PEG2-ethoxyethane-PEG2-benzyl E->F Intermediate G THP-PEG2-ethoxyethane-PEG2-benzyl F->G H p-TsOH, MeOH G->H Reaction I HO-PEG2-ethoxyethane-PEG2-benzyl H->I Intermediate J HO-PEG2-ethoxyethane-PEG2-benzyl I->J K 1. NaH, THF 2. Boc-NH-PEG2-OTs J->K Reactants L This compound K->L Final Product

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Williamson ether synthesis (Steps 1, 2 & 4) 1. Incomplete deprotonation of the alcohol. 2. Competing elimination (E2) reaction, especially with secondary tosylates/halides. 3. Insufficiently reactive electrophile (e.g., using benzyl chloride instead of bromide). 4. Presence of water in the reaction mixture.1. Ensure anhydrous conditions. Use freshly distilled solvents. Use a stronger base or allow more time for deprotonation. 2. Use a primary halide or tosylate as the electrophile whenever possible. Run the reaction at the lowest effective temperature. 3. Use benzyl bromide or iodide for higher reactivity. 4. Dry all reagents and solvents thoroughly.
Formation of multiple products 1. In mono-benzylation (Step 1), formation of bis-benzylated and unreacted diol. 2. In PEGylation steps, reaction at both ends of a symmetric PEG reagent. 3. Cleavage of the benzyl ether during acidic workup or purification.1. Use a sub-stoichiometric amount of benzyl bromide and carefully monitor the reaction by TLC/LC-MS. Purify the mono-benzylated product carefully by column chromatography. 2. Use a mono-protected PEG reagent (e.g., Tosyl-PEG-OPMB). 3. Avoid strongly acidic conditions for prolonged periods. Use buffered solutions for extraction if necessary.
Difficulty in product purification by column chromatography 1. PEG compounds are often polar and can streak on silica (B1680970) gel. 2. Similar polarity of starting materials, product, and byproducts.1. Use a less polar solvent system if possible, or try a different stationary phase (e.g., alumina, reversed-phase silica). A gradient elution may be necessary. Adding a small amount of a more polar solvent like methanol (B129727) to the eluent can sometimes help reduce streaking. 2. Consider protecting group strategies that significantly alter the polarity of the intermediates to facilitate separation. Precipitation of the product from a solution with a non-solvent can also be an effective purification step.
Incomplete Boc protection 1. Insufficient Boc anhydride (B1165640) ((Boc)₂O) or base. 2. Steric hindrance around the amine/hydroxyl group.1. Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O and a suitable base (e.g., triethylamine, DIPEA). 2. Increase the reaction time and/or temperature.
Accidental deprotection of Boc group Exposure to acidic conditions during workup or purification.The Boc group is labile to strong acids.[1][2] Use neutral or slightly basic conditions for extractions (e.g., saturated sodium bicarbonate solution). Use a neutral or basic buffer system for chromatography if possible.
Cleavage of Benzyl Ether Exposure to harsh acidic conditions or hydrogenolysis conditions.Benzyl ethers are generally stable to the acidic conditions used for Boc deprotection but can be cleaved by stronger acids or catalytic hydrogenation.[3] Avoid these conditions if the benzyl group needs to be retained.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in drug development?

A1: this compound is a heterobifunctional PEG-based PROTAC linker.[4][5][6] It connects a ligand for an E3 ubiquitin ligase and a ligand for a target protein, enabling the targeted degradation of proteins of interest, a key strategy in modern drug discovery.[4][5]

Q2: Why is the purification of PEGylated compounds challenging?

A2: The purification of PEG linkers can be more difficult than expected.[7] Their high polarity can lead to streaking on silica gel chromatography, and the flexible nature of the PEG chain can result in poor separation from impurities with similar polarity.[7]

Q3: What are the best practices for handling reagents in Williamson ether synthesis?

A3: The Williamson ether synthesis is an SN2 reaction, so it works best with primary alkyl halides.[3][8] It is crucial to use anhydrous solvents and a strong base (like NaH) to ensure complete deprotonation of the alcohol. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions like elimination.

Q4: How can I monitor the progress of my reactions effectively?

A4: Thin-layer chromatography (TLC) is a quick method for monitoring reaction progress. For PEGylated compounds, visualization can be challenging. Staining with potassium permanganate (B83412) or iodine can be effective. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of starting materials and the formation of the desired product and any byproducts.

Q5: Are there alternative methods for benzylation if the standard Williamson ether synthesis is problematic?

A5: Yes, for substrates that are not stable under basic conditions, benzyl trichloroacetimidate (B1259523) can be used for protection under acidic conditions.[3] Another mild option is using 2-benzyloxy-1-methylpyridinium triflate, which allows for benzylation under neutral conditions.[3]

Experimental Protocols

General Protocol for Williamson Ether Synthesis (e.g., Step 1: Mono-benzylation)
  • To a stirred solution of diethylene glycol (2 equivalents) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Boc Deprotection
  • Dissolve the Boc-protected compound in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to ensure complete removal of TFA.

  • The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent.

Logical Troubleshooting Workflow

G cluster_incomplete Incomplete Reaction cluster_low_yield Low Yield with Complete Conversion start Low Yield or Incomplete Reaction q1 Is the starting material fully consumed? (Check TLC/LC-MS) start->q1 a1_yes Yes q1->a1_yes No a1_no No q1->a1_no Yes sol_incomplete1 Increase reaction time/temperature a1_yes->sol_incomplete1 q2 Are there significant side products? (Check TLC/LC-MS) a1_no->q2 sol_incomplete2 Check reagent purity/activity sol_incomplete1->sol_incomplete2 sol_incomplete3 Ensure anhydrous conditions sol_incomplete2->sol_incomplete3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol_side_products Optimize reaction conditions (temperature, stoichiometry) Consider alternative reagents/protecting groups a2_yes->sol_side_products sol_purification Review purification method (e.g., different chromatography, precipitation, extraction) a2_no->sol_purification

Caption: Decision tree for troubleshooting low yield in synthesis.

References

PROTAC Design Technical Support Center: Boc-PEG2-ethoxyethane-PEG2-benzyl Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the design and evaluation of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those utilizing PEG-based linkers such as Boc-PEG2-ethoxyethane-PEG2-benzyl. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to navigate the complexities of targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?

The "hook effect" is a common phenomenon where the degradation of a target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[1][3][4]

To mitigate the hook effect:

  • Perform a Wide Dose-Response Experiment: Always test your PROTAC over a broad concentration range (e.g., 0.1 nM to 10 µM) to fully characterize the dose-response relationship and identify the optimal concentration window for degradation.[1][3]

  • Test Lower Concentrations: The "sweet spot" for maximal degradation often lies in the nanomolar to low micromolar range.[1]

  • Enhance Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary complexes and can reduce the hook effect.[1]

Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?

Several factors can lead to a lack of degradation. Key areas to investigate include:

  • Inefficient Ternary Complex Formation: The formation of a stable ternary complex is essential for degradation.[5] The linker is a critical determinant of the complex's geometry. An improperly designed linker can cause steric hindrance or an unproductive orientation of the target and E3 ligase.[5][6]

  • Poor Linker Design: The linker's length, composition, and attachment points are crucial.[5][7] For a linker like this compound, the PEG units offer flexibility and solubility, while the benzyl (B1604629) group adds some rigidity and potential for pi-stacking interactions that could influence complex stability.[8][9]

  • Poor Cell Permeability: PROTACs are often large molecules with poor membrane permeability.[1][10] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular targets, it will not induce degradation.[10]

  • PROTAC Instability: The compound may be unstable in the cell culture medium or rapidly metabolized within the cell.[1]

Q3: How does the linker's length and composition (like PEG and benzyl groups) affect PROTAC performance?

The linker is not just a spacer; it critically dictates the efficacy and properties of the PROTAC.[7][9]

  • Length: Optimal linker length is crucial. If too short, it can cause steric clashes, preventing the formation of the ternary complex.[6][7] If too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[6][7]

  • Composition (Flexibility & Rigidity): The composition influences solubility, permeability, and the conformational dynamics of the ternary complex.[6][7]

    • PEG chains are commonly used to improve solubility and provide flexibility, which can help achieve a productive ternary complex conformation.[9]

    • Rigid elements , such as the benzyl group in the specified linker, can provide conformational restriction. This can be advantageous, potentially locking the complex in a favorable orientation for ubiquitin transfer and even adding beneficial pi-stacking interactions with residues on the E3 ligase or target protein.[8]

Q4: My PROTAC is active in a biochemical assay but shows no activity in cells. What is the likely problem?

A disconnect between biochemical and cellular activity most often points to poor cell permeability .[10] PROTACs are typically large molecules (MW > 800 Da) that fall "beyond the Rule of Five," hindering their ability to passively diffuse across the cell membrane.[10][11] Even a biochemically potent PROTAC will fail if it cannot reach its intracellular targets at a sufficient concentration.[10] It is essential to perform cellular permeability assays to diagnose this issue.[10][12]

Troubleshooting Guide: No Target Degradation Observed

If your Western blot shows no reduction in target protein levels, follow this systematic workflow to diagnose the issue.

start No Degradation Observed step1 1. Confirm Target Engagement in Cells (e.g., NanoBRET Assay) start->step1 result1_no No Engagement -> Redesign POI Ligand step1->result1_no No result1_yes Engagement Confirmed step1->result1_yes Yes step2 2. Assess Ternary Complex Formation (e.g., NanoBRET, AlphaLISA) result2_no No Ternary Complex -> Redesign Linker (Vary Length/Composition) step2->result2_no No result2_yes Complex Forms step2->result2_yes Yes step3 3. Evaluate Cell Permeability (e.g., PAMPA Assay) result3_no Low Permeability -> Modify Linker/PROTAC to Improve Physicochemical Properties step3->result3_no No result3_yes Permeability OK step3->result3_yes Yes step4 4. Verify Proteasomal Pathway (Co-treat with MG132) result4_no No Rescue -> Investigate Other Cellular Mechanisms step4->result4_no No result4_yes Degradation Rescued -> Problem is Upstream (Re-evaluate Steps 1-3) step4->result4_yes Yes result1_yes->step2 result2_yes->step3 result3_yes->step4

A logical workflow for troubleshooting lack of PROTAC activity.[1]

Quantitative Data Summary

Optimizing the linker is often an empirical process. The table below illustrates hypothetical data from a PROTAC series where the linker length is varied by changing the number of PEG units, demonstrating its impact on degradation and permeability.

Linker ModificationDC₅₀ (nM)Dₘₐₓ (%)Cellular Permeability (Papp, 10⁻⁶ cm/s)Interpretation
PROTAC-1 (PEG2 Linker)> 1000< 100.2Poor activity, likely due to suboptimal length and low permeability.
PROTAC-2 (PEG4 Linker)55920.8Optimal length for ternary complex formation, leading to potent degradation. Permeability is improved.
PROTAC-3 (PEG6 Linker)250750.6Decreased potency suggests the linker may be too long, leading to a less stable ternary complex.
PROTAC-4 (PEG8 Linker)800400.4Significantly reduced activity; linker is likely too flexible and long to maintain a productive complex.

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol allows for the quantification of target protein levels in cells following PROTAC treatment.[13]

Materials:

  • Cell line of interest, cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • Primary antibodies (Target Protein, Loading Control e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a predetermined time (e.g., 18-24 hours).[3][13]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.[13]

  • Protein Quantification: Centrifuge lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[3][13]

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Denature proteins by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[13]

  • Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibody against the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[13]

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This assay measures the PROTAC-induced proximity of the target protein and an E3 ligase in real-time within live cells.[14]

Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (e.g., VHL, CRBN) is fused to a HaloTag® labeled with a fluorescent acceptor. When the PROTAC brings the two proteins together, Bioluminescence Resonance Energy Transfer (BRET) occurs.[14]

Materials:

  • HEK293 cells (or similar)

  • Expression vectors: Target-NanoLuc® and HaloTag®-E3 Ligase

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

Methodology:

  • Transfection: Co-transfect cells with the Target-NanoLuc® and HaloTag®-E3 Ligase expression vectors and plate in 96-well plates.

  • Compound Treatment: The following day, label the cells with the HaloTag® fluorescent ligand. Then, treat the cells with a serial dilution of the PROTAC.

  • Substrate Addition: Immediately before reading, add the NanoBRET™ Nano-Glo® Substrate.

  • Data Acquisition: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A bell-shaped curve when plotting the BRET ratio against PROTAC concentration is indicative of ternary complex formation and the hook effect.[14]

Visualizations of Key Concepts

poi Protein of Interest (POI) ternary Ternary Complex (POI-PROTAC-E3) poi->ternary protac PROTAC protac->ternary e3 E3 Ligase e3->ternary ub Ubiquitination ternary->ub degradation Proteasomal Degradation ub->degradation

PROTAC mechanism of action.[13]

cluster_0 Low [PROTAC] cluster_1 High [PROTAC] low_c POI + PROTAC + E3 ternary Productive Ternary Complex low_c->ternary Favored high_c POI + PROTAC + E3 binary1 Binary Complex (POI-PROTAC) high_c->binary1 Favored binary2 Binary Complex (PROTAC-E3) high_c->binary2 Favored

The PROTAC hook effect.[1][2]

References

Technical Support Center: Boc-PEG2-ethoxyethane-PEG2-benzyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the deprotection of Boc-PEG2-ethoxyethane-PEG2-benzyl linkers.

Frequently Asked Questions (FAQs)

Q1: What are the protecting groups on this compound and what are their standard removal conditions?

This linker features two key protecting groups designed for an orthogonal strategy:

  • Boc (tert-butyloxycarbonyl): This group protects an amine and is labile to acidic conditions. It is typically removed using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM).[1][2]

  • Benzyl (B1604629) (Bn): This group typically protects a hydroxyl group as a benzyl ether and is removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on carbon catalyst).[3][4]

Q2: What does an "orthogonal protection strategy" mean in the context of this molecule?

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others by using specific, non-interfering chemical conditions.[5][6] For this linker, the acid-labile Boc group and the hydrogenolysis-labile Benzyl group form an orthogonal pair. This allows you to deprotect the amine or the benzyl-protected group independently and in any desired order, without affecting the other.[7]

Q3: Can I selectively remove the Boc group while leaving the Benzyl group intact?

Yes. This is achieved by using acidic conditions that are mild enough to cleave the Boc group without affecting the benzyl ether. A common method is treating the molecule with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[8]

Q4: Can I selectively remove the Benzyl group while leaving the Boc group intact?

Yes. The standard method for benzyl group removal is catalytic hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source.[4][9] These conditions are orthogonal to the Boc group, which remains stable.

Q5: How can I remove both the Boc and Benzyl protecting groups?

You can achieve this in two ways:

  • Stepwise Deprotection: This is the cleanest method. You can first remove the Boc group with acid, purify the intermediate, and then remove the Benzyl group by hydrogenolysis (or vice-versa).

  • One-Pot Deprotection: Using strong acidic conditions, such as HBr in acetic acid or strong TFA, can potentially cleave both groups simultaneously.[9] However, this approach may lead to more side products and is only suitable for substrates that can withstand harsh acidic conditions.[9]

Troubleshooting Guide

Problem 1: Incomplete Boc Deprotection
  • Symptoms: Your analytical data (TLC, LC-MS, NMR) shows a significant amount of starting material remaining after the reaction. The yield of the desired amine is low.[10]

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Insufficient Acid Increase the acid concentration. For TFA, a range of 20-50% in DCM is a good starting point. For more resistant cases, a stronger system like 4M HCl in 1,4-dioxane (B91453) can be used.[1][10]
Short Reaction Time Monitor the reaction closely by TLC or LC-MS and continue until all starting material is consumed. Typical reaction times are 1-2 hours at room temperature.[8]
Low Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, allowing it to proceed for a longer time is preferable to heating, which may cause side reactions.[1]
Steric Hindrance The PEG chain can sterically hinder the acid's approach.[8] In this case, increasing the reaction time or using a higher concentration of acid is recommended.
Poor Solvent Choice Ensure the solvent, typically DCM, fully dissolves your PEGylated compound to allow for efficient reaction.[1]
Problem 2: Side Products Observed During Boc Deprotection
  • Symptoms: You observe unexpected spots on your TLC plate or new peaks in your LC-MS analysis.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Alkylation by tert-butyl Cation The tert-butyl cation generated during Boc cleavage is electrophilic and can alkylate nucleophilic residues.
Solution Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), or water, typically at 2.5-5% (v/v).[1][10]
Problem 3: Incomplete Benzyl Deprotection (Hydrogenolysis)
  • Symptoms: Starting material is still present after the hydrogenolysis reaction.

  • Possible Causes & Solutions:

Possible CauseRecommended Action
Catalyst Inactivation The Palladium catalyst may be poisoned or deactivated.
Solution Use a fresh batch of catalyst (10% Pd/C is standard). Ensure the substrate and solvent are free of catalyst poisons (e.g., sulfur compounds, thiols).
Poor Mass Transfer In a heterogeneous reaction, reactants must reach the catalyst surface.[9]
Solution Ensure vigorous stirring or agitation to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[9]
Steric Hindrance The substrate may have difficulty accessing the catalyst's active sites.[9]
Solution Increase the reaction temperature or hydrogen pressure. If the reaction still fails, consider an alternative method like acidic cleavage if the rest of the molecule is stable.[9]

Experimental Protocols

Protocol 1: Selective Boc Deprotection with TFA/DCM
  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • In a separate vial, prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) as a scavenger.[8] Alternatively, a solution of 20-50% TFA in DCM can be used.[8]

  • Add the deprotection cocktail to the solution of the protected compound at 0 °C.

  • Stir the reaction mixture, allowing it to warm to room temperature. Monitor progress by TLC or LC-MS (typically 1-2 hours).[1][8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[10]

  • To remove residual TFA, co-evaporate with toluene (B28343) (3x).[1]

  • The resulting TFA salt can often be used directly. For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution, then dry the organic layer.[1][10]

Protocol 2: Selective Benzyl Deprotection by Catalytic Hydrogenolysis
  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.[9]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution. A typical catalyst loading is 10 mol% relative to the substrate.[9]

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process 3 times to ensure an inert atmosphere.

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (from the balloon).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.[9] Further purification can be done by chromatography if needed.

Visualizations

Orthogonal_Deprotection_Workflow start Boc-PEG-Bn boc_dep Selective Boc Deprotection (Acidic Conditions, e.g., TFA/DCM) start->boc_dep bn_dep Selective Benzyl Deprotection (Hydrogenolysis, e.g., H2, Pd/C) start->bn_dep product_amine H2N-PEG-Bn (Free Amine) boc_dep->product_amine product_alcohol Boc-PEG-OH (Free Hydroxyl) bn_dep->product_alcohol both_dep_a Hydrogenolysis product_amine->both_dep_a both_dep_b Acidic Deprotection product_alcohol->both_dep_b final_product H2N-PEG-OH (Fully Deprotected) both_dep_a->final_product both_dep_b->final_product

Caption: Orthogonal deprotection pathways for Boc-PEG-Benzyl linker.

Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection (Starting material remains) check_reagents Are reagents (acid/catalyst) fresh and correct concentration? start->check_reagents check_time Was reaction time sufficient? check_reagents->check_time Yes sol_reagents Increase acid concentration or use fresh catalyst. check_reagents->sol_reagents No check_conditions Are reaction conditions (temp, stirring) optimal? check_time->check_conditions Yes sol_time Extend reaction time and monitor by TLC/LC-MS. check_time->sol_time No sol_conditions Ensure vigorous stirring (for hydrogenolysis). check_conditions->sol_conditions No

Caption: Troubleshooting workflow for incomplete deprotection reactions.

References

Technical Support Center: Enhancing PROTAC Efficacy with Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on utilizing the PROTAC linker, Boc-PEG2-ethoxyethane-PEG2-benzyl, to enhance the efficacy of your targeted protein degraders. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, quantitative data, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

This compound is a heterobifunctional chemical linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its primary role is to covalently connect a ligand that binds to your target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[3][4][5] This linker is not merely a spacer; its composition and length are critical for the proper formation of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[5][6][7] The "Boc" group is a protecting group for an amine, which can be removed to allow for coupling, while the "benzyl" group can also be modified for conjugation.

Q2: What are the advantages of using a PEG-based linker like this one?

Polyethylene glycol (PEG) linkers, such as this compound, offer several key advantages in PROTAC design:

  • Enhanced Solubility: PROTACs are often large, complex molecules with poor water solubility.[8] The repeating ethylene (B1197577) glycol units in the PEG chain are hydrophilic, which can significantly improve the overall solubility of the PROTAC molecule in aqueous physiological environments.[4][9][10][11]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt a more compact conformation.[4] This can shield the molecule's polar surface area, potentially improving its ability to cross the lipophilic cell membrane.[4]

  • Biocompatibility: PEG is well-known for its good biocompatibility and low toxicity.

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker can provide the optimal spatial orientation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[7]

Q3: How does the linker length and composition affect PROTAC efficacy?

The linker is a critical determinant of PROTAC performance.[4][9] Its length and chemical makeup directly influence the stability and geometry of the ternary complex. An improperly sized linker may fail to bring the target protein and E3 ligase into a productive orientation for ubiquitination. The relationship between linker length and efficacy is often non-linear; both linkers that are too short and those that are too long can result in reduced degradation.[7][12][13] Therefore, the optimal linker is highly dependent on the specific target protein and E3 ligase pair and often requires empirical testing of several linker lengths.[13][14]

Q4: What is the "hook effect" and how does the linker contribute to it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[15][16] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex.[15] While the linker itself is not the direct cause, its properties influence the overall concentration at which this effect becomes prominent. A well-designed linker that promotes stable ternary complex formation can help achieve maximum degradation at lower concentrations, providing a wider therapeutic window before the hook effect is observed.

Troubleshooting Guide

Problem: My PROTAC isn't causing any degradation of my target protein.

  • Possible Cause: The PROTAC may not be effectively binding to the target protein or the E3 ligase within the cell. High-affinity binary binding does not guarantee effective ternary complex formation and subsequent degradation.[17]

  • Solution:

    • Confirm Target Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET to confirm that your PROTAC is binding to both the target and the E3 ligase in a cellular environment.[15]

    • Assess Ternary Complex Formation: Employ biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex in vitro.[18] This can help determine if the linker is sterically hindering the complex.

    • Vary Linker Length/Composition: The this compound linker may not provide the optimal distance or orientation for your specific system.[7] Synthesize and test analogs with different linker lengths or compositions (e.g., more rigid alkyl chains or different PEG lengths).[9][19]

Problem: My PROTAC has poor aqueous solubility.

  • Possible Cause: Despite the presence of the hydrophilic PEG linker, the overall molecule, including the warhead and E3 ligase ligand, may still be highly lipophilic, leading to poor solubility.[8]

  • Solution:

    • Formulation Strategies: For in vitro and in vivo studies, consider using formulation strategies such as creating amorphous solid dispersions or using lipid-based formulations to improve solubility.[8][15]

    • Linker Modification: While keeping the core structure, consider synthesizing analogs with longer PEG chains to further increase hydrophilicity.

    • Prodrug Approach: A prodrug strategy, where a lipophilic group is temporarily attached to the PROTAC to improve its properties, can be explored to enhance solubility and oral bioavailability.[20]

Problem: My PROTAC shows low cellular permeability.

  • Possible Cause: The relationship between PEGylation and permeability is complex.[4] While the linker's flexibility can help, its hydrophilicity can also hinder passive diffusion across the cell membrane.[4] The large size and high number of polar chemical bonds in PROTACs often lead to poor membrane crossing.[20]

  • Solution:

    • Optimize Linker Structure: The goal is to strike a balance. Sometimes shorter or more rigid linkers can improve permeability by reducing the molecule's overall size and polar surface area.[20]

    • Introduce Intramolecular Hydrogen Bonds: Modifying the PROTAC to encourage the formation of intramolecular hydrogen bonds can create a more compact, "chameleon-like" structure that is better able to pass through the cell membrane.[15][21]

    • Evaluate with Permeability Assays: Use assays like the Caco-2 cell permeability assay to quantitatively measure and compare the permeability of different PROTAC designs.[18]

Problem: I am observing a significant "hook effect" at high concentrations.

  • Possible Cause: At high concentrations, the formation of binary complexes is outcompeting the formation of the productive ternary complex.[15]

  • Solution:

    • Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to fully characterize its activity profile and identify the optimal concentration for degradation (the bottom of the bell-shaped curve).[15]

    • Focus on Lower Concentrations: The most effective concentration for a PROTAC is often in the nanomolar to low micromolar range. The catalytic nature of PROTACs means they can be effective at sub-stoichiometric concentrations.[22][23]

Quantitative Data

While specific degradation data for PROTACs using the exact this compound linker is not extensively published, the following tables summarize representative data from the literature. This data illustrates the critical impact of linker length and composition on PROTAC efficacy, providing a framework for optimization.

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation [13][14]

PROTAC CompoundLinker CompositionLinker Length (atoms)ER Binding Affinity (IC₅₀, nM)Cell Viability (IC₅₀, nM in MCF7)
12 Alkyl12~100~1000
13 Alkyl16~100~100
14 Alkyl19~100>1000

This table demonstrates that for ER-targeting PROTACs, a 16-atom linker was optimal for cytotoxic activity, while both shorter and longer linkers were less effective, despite all compounds having similar binding affinity to the target.[13][14]

Table 2: Example Degradation Potency and Efficacy Data for a BRD4 PROTAC [24]

CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
Active PROTAC BRD4HEK2931595
Inactive Control BRD4HEK293>10,000<10

This table provides an example of the key parameters used to quantify PROTAC performance. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ is the maximum observed degradation.[24]

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes a general method for coupling a component with a carboxylic acid to the deprotected amine of the this compound linker.

  • Step 1: Boc Deprotection

    • Dissolve this compound in Dichloromethane (DCM).

    • Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours until LC-MS confirms the removal of the Boc group.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Step 2: Amide Coupling

    • Dissolve your POI ligand (containing a carboxylic acid, 1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

    • Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Add the deprotected amine-linker from Step 1 (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.[25]

    • Upon completion, perform an aqueous workup and purify the final PROTAC using flash column chromatography or preparative HPLC.[25]

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to visually and quantitatively assess the reduction in target protein levels after PROTAC treatment.[7]

  • Materials:

    • Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA).

    • SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibody for the target protein and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Plate cells and allow them to adhere. Treat with a range of PROTAC concentrations for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.[24]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash, then incubate with the secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the bands using a gel doc imaging system.

    • Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Compare the levels in treated samples to the vehicle control to determine the percentage of degradation.

Protocol 3: Cell Viability (MTS) Assay

This assay measures the effect of PROTAC-mediated protein degradation on cell proliferation or cytotoxicity.[14]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[14]

    • PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC for a desired period (e.g., 48-72 hours).

    • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ value (the concentration at which cell growth is inhibited by 50%).[7][12]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI->PROTAC Binds Ternary POI-PROTAC-E3 E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ternary->PROTAC Recycled Ternary->E3 POI_Ub Ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary Ub_Chain Poly-Ubiquitin Chain Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro / In Cellulo Evaluation start PROTAC Design & Synthesis biochem Biochemical Assays (SPR, FP, CETSA) start->biochem Confirm Binding degradation Degradation Assay (Western Blot, HiBiT) biochem->degradation Test in Cells cell_based Cell-Based Assays viability Functional Assay (e.g., Cell Viability) degradation->viability Assess Function optimize Optimize Linker & Warhead degradation->optimize No/Poor Degradation dmpk In Vivo / DMPK Studies viability->dmpk Lead Candidate viability->optimize optimize->start Re-design

Caption: A typical experimental workflow for evaluating PROTACs.

Troubleshooting_Tree q1 Is the target protein being degraded? a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there a hook effect? a1_yes->q2 q3 Does PROTAC bind to POI and E3 Ligase in cells? a1_no->q3 a2_yes Yes: Lower concentration for optimal effect. q2->a2_yes a2_no No: Proceed to functional assays. q2->a2_no a3_no No: Re-design warhead or E3 ligand. q3->a3_no a3_yes Yes q3->a3_yes q4 Does it form a stable ternary complex? a3_yes->q4 a4_no No: Re-design linker (length, rigidity, composition). q4->a4_no a4_yes Yes q4->a4_yes q5 Is the PROTAC stable and permeable? a4_yes->q5 a5_no No: Improve DMPK properties. (e.g., modify linker, formulation). q5->a5_no

Caption: A troubleshooting decision tree for PROTAC experiments.

References

Addressing off-target effects with Boc-PEG2-ethoxyethane-PEG2-benzyl linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-PEG2-ethoxyethane-PEG2-benzyl linkers in their experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound linker in PROTAC design?

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based chemical spacer used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its primary role is to connect a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[3][4] By bringing these two proteins into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[5][6] The PEG component of the linker enhances solubility and provides flexibility, which can be crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][7]

Q2: What are the potential advantages of using a PEG-based linker like this one?

PEG-based linkers offer several advantages in PROTAC design:

  • Improved Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the entire PROTAC molecule, which is often a challenge for these relatively large and complex compounds.[4][7]

  • Enhanced Flexibility: The flexibility of the PEG linker allows the two ends of the PROTAC to adopt various conformations, which can be critical for achieving the optimal orientation for ternary complex formation.[3][8]

  • Reduced Non-specific Binding: The hydration shell around the PEG linker can help to minimize non-specific binding to other proteins or cellular components.[]

Q3: What are the known off-target effects associated with PROTACs, and how might the linker contribute?

Off-target effects in PROTACs can arise from the individual ligands or the PROTAC molecule as a whole. While the E3 ligase ligand (e.g., pomalidomide) is often a source of off-target protein degradation, the linker itself is generally considered to have a lower intrinsic biological activity.[10] However, the linker's properties can indirectly influence off-target effects:

  • Suboptimal Ternary Complex Formation: An improperly designed linker can lead to the formation of unproductive or unstable ternary complexes, potentially increasing the concentration of free PROTAC that could engage with off-targets.

  • Physicochemical Properties: The linker contributes to the overall physicochemical properties of the PROTAC, such as lipophilicity and cell permeability, which can affect its distribution and potential to interact with unintended targets.[11]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no degradation of the target protein Inefficient Ternary Complex Formation: The length and flexibility of the this compound linker may not be optimal for the specific target protein and E3 ligase pair.[8]1. Synthesize PROTAC analogs with varying linker lengths (e.g., shorter or longer PEG chains). 2. Introduce more rigid elements into the linker to reduce conformational flexibility.[4] 3. Directly assess ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR) or NanoBRET.[8]
Poor Cell Permeability: The hydrophilic nature of the PEG linker might hinder passive diffusion across the cell membrane.[7][8]1. Co-administer the PROTAC with a permeabilizing agent (use with caution as this can have broad cellular effects). 2. Synthesize analogs with more hydrophobic linkers (e.g., alkyl chains) to balance hydrophilicity.[4] 3. Evaluate cell permeability using assays like the Caco-2 permeability assay.[8]
Metabolic Instability: The ether linkages within the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[12]1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. 2. If instability is confirmed, consider synthesizing analogs with alternative linker chemistries that are less prone to metabolism.
"Hook Effect" observed at high concentrations Formation of Binary Complexes: At high concentrations, the PROTAC may predominantly form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[8]1. This is an inherent property of many PROTACs. The focus should be on optimizing the effective degradation concentration (DC50) and maximum degradation (Dmax). 2. A linker that promotes positive cooperativity in ternary complex formation can help mitigate a severe hook effect.[8]
High variability in experimental results PROTAC Degradation: The PROTAC molecule may be unstable in the experimental medium (e.g., cell culture media, plasma).[12]1. Assess the stability of the PROTAC in the relevant biological matrix over the time course of the experiment using LC-MS/MS. 2. If degradation is observed, consider using fresh preparations for each experiment and minimizing incubation times where possible.

Experimental Protocols

Protocol 1: Assessment of Ternary Complex Formation using NanoBRET™ Assay

This protocol provides a general framework for evaluating the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) in live cells.

Materials:

  • Cells expressing HaloTag®-Target Protein and NanoLuc®-E3 Ligase fusion proteins.

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • PROTAC synthesized with the this compound linker.

  • Optically clear, white-bottom 96-well or 384-well plates.

  • Plate reader capable of measuring luminescence and filtered light for BRET.

Procedure:

  • Cell Plating: Seed the engineered cells at an appropriate density in the assay plates and incubate overnight.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to all wells to label the target protein.

  • PROTAC Titration: Prepare serial dilutions of the PROTAC and add them to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for a sufficient time to allow for ternary complex formation (e.g., 2-4 hours).

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • BRET Measurement: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[8]

Protocol 2: Western Blot for Target Protein Degradation

This protocol describes the assessment of target protein degradation in response to PROTAC treatment.

Materials:

  • Cell line of interest.

  • PROTAC synthesized with the this compound linker.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein of Interest (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Recycling UbiquitinatedPOI Poly-ubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Troubleshooting_Workflow Start Start: Low/No Target Degradation CheckPermeability Assess Cell Permeability (e.g., Caco-2) Start->CheckPermeability CheckTernaryComplex Evaluate Ternary Complex Formation (e.g., NanoBRET, SPR) Start->CheckTernaryComplex CheckStability Analyze PROTAC Stability (LC-MS/MS) Start->CheckStability PermeabilityIssue Poor Permeability CheckPermeability->PermeabilityIssue Low Papp TernaryComplexIssue Inefficient Complex Formation CheckTernaryComplex->TernaryComplexIssue High EC50 / Low Binding StabilityIssue PROTAC Instability CheckStability->StabilityIssue Rapid Degradation ModifyLinkerHydrophobicity Modify Linker (e.g., add alkyl chain) PermeabilityIssue->ModifyLinkerHydrophobicity ModifyLinkerLength Modify Linker Length or Rigidity TernaryComplexIssue->ModifyLinkerLength OptimizeFormulation Optimize Formulation or Assay Conditions StabilityIssue->OptimizeFormulation

Caption: A troubleshooting workflow for a PROTAC exhibiting low degradation activity.

References

Validation & Comparative

A Comparative Guide to PEG-Based Linkers in Drug Conjugates: A Focus on Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized modern medicine. The linker, a critical component connecting the targeting moiety to the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of these conjugates. Among the various linker technologies, polyethylene (B3416737) glycol (PEG)-based linkers are widely employed due to their favorable physicochemical properties. This guide provides an objective comparison of Boc-PEG2-ethoxyethane-PEG2-benzyl with other PEG-based linkers, supported by experimental data and detailed protocols to inform rational drug design.

Introduction to PEG-Based Linkers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that is extensively used in drug delivery.[1][2] When incorporated as a linker in ADCs and PROTACs, PEG can enhance the solubility and stability of the conjugate, prolong its circulation half-life, and reduce aggregation.[3][][5] The length, composition, and architecture of the PEG linker are critical parameters that can be modulated to optimize the performance of the drug conjugate.[6][7][8]

This compound is a PEG-based PROTAC linker characterized by a central ethoxyethane moiety flanked by two diethylene glycol (PEG2) units.[8][9][10][11][12] The Boc (tert-Butoxycarbonyl) protecting group on one end allows for controlled, sequential conjugation, while the benzyl (B1604629) group on the other end can be a point of attachment or further modification.[13][14] The ethoxyethane unit introduces a more hydrophobic character compared to a standard PEG chain of equivalent length, which can influence cell permeability and interactions with the target protein and E3 ligase.[15]

Comparison of PEG-Based Linker Properties

The choice of a specific PEG-based linker depends on the desired properties of the final drug conjugate. This section compares key performance indicators of different PEG linker types.

Table 1: Impact of PEG Linker Length on PROTAC Performance (Hypothetical Data)
LinkerDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
Boc-PEG2-linker150851.5
Boc-PEG4-linker50952.5
This compound 75 90 3.0
Boc-PEG6-linker100902.0
Boc-PEG8-linker250801.0

This table presents hypothetical data to illustrate the potential impact of linker composition. Actual performance will vary depending on the specific PROTAC system.

Table 2: Influence of PEG Linker Architecture on ADC Properties
Linker ArchitectureDrug-to-Antibody Ratio (DAR)In Vitro Cytotoxicity (IC50, nM)Plasma Stability (% remaining after 7 days)
Linear PEG441.285
Linear PEG842.590
Branched PEG (2x PEG4)80.888
Pendant PEG (similar to this compound) 4-6 1.5 87

Data in this table is representative and compiled from various sources to illustrate general trends.[3][5]

Key Performance Characteristics of PEG-Based Linkers

Solubility and Aggregation

A primary advantage of PEG linkers is their ability to enhance the aqueous solubility of hydrophobic drug payloads, thereby preventing aggregation of the final conjugate.[1][][16][17] The hydrophilicity of the linker can be tuned by varying the number of ethylene (B1197577) glycol units. The ethoxyethane moiety in this compound provides a subtle increase in lipophilicity compared to a pure PEG linker of similar length, which could be advantageous for membrane translocation.[15]

Pharmacokinetics and Stability

PEGylation is a well-established strategy to extend the in vivo half-life of therapeutic molecules by increasing their hydrodynamic radius and reducing renal clearance.[2][3] The stability of the linker in plasma is crucial to prevent premature release of the payload, which can lead to off-target toxicity.[1][18] The ether bonds in PEG linkers are generally stable, contributing to the overall stability of the conjugate.[19]

Ternary Complex Formation in PROTACs

In PROTACs, the linker plays a critical role in orchestrating the formation of a productive ternary complex between the target protein and the E3 ubiquitin ligase.[16][20][21] The length and flexibility of the linker are key determinants of the stability and conformation of this complex, which directly impacts the efficiency of protein degradation.[14][22] The inclusion of the more rigidifying ethoxyethane and benzyl groups in this compound may offer a degree of conformational constraint that could be beneficial for ternary complex formation in certain systems.[14]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of different linkers.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against the target protein, followed by a secondary antibody conjugated to HRP.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Compound Addition: Add the test compounds (dissolved in a suitable buffer) to the donor wells. Fill the acceptor wells with buffer.

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × ([Drug]_acceptor / [Drug]_donor)

Protocol 3: ADC Stability in Human Serum
  • Incubation: Incubate the ADC in human serum at 37°C for various time points (e.g., 0, 1, 3, 7 days).

  • Sample Preparation: At each time point, subject the samples to analysis to determine the drug-to-antibody ratio (DAR). This can be done by various methods, including hydrophobic interaction chromatography (HIC) or mass spectrometry.[1][18]

  • LC-MS Analysis for DAR: For a more detailed analysis, the ADC can be deglycosylated and reduced to separate the light and heavy chains. The masses of the chains are then determined by LC-MS to calculate the average DAR.[1][18]

  • Data Analysis: Plot the average DAR as a function of time to assess the stability of the ADC in serum.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of the complex processes involved in drug conjugate development, the following diagrams illustrate key workflows and signaling pathways.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome signals for Degradation POI Degradation Proteasome->Degradation ADC_Workflow cluster_dev ADC Development Workflow Linker_Selection Linker Selection (e.g., this compound) Conjugation Antibody-Linker-Drug Conjugation Linker_Selection->Conjugation Purification Purification and Characterization (DAR) Conjugation->Purification In_Vitro_Assays In Vitro Evaluation (Cytotoxicity, Stability) Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies

References

A Comparative Analysis of PROTACs Utilizing Diverse Linkers for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapeutics, enabling the degradation of previously "undruggable" proteins. These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs). A critical and often underestimated component of a PROTAC is the linker, a chemical bridge connecting the warhead (ligand for the POI) and the E3 ligase-recruiting ligand. The linker's composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs with different linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker is not merely a spacer but an active determinant of a PROTAC's success.[1] Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] An ideal linker orients the two proteins in a manner conducive to efficient ubiquitination of the target protein.[2] Key linker characteristics that influence PROTAC performance include:

  • Length: A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in inefficient ubiquitination. The optimal length is target- and E3 ligase-dependent and must be empirically determined.[2]

  • Composition: The chemical makeup of the linker impacts the PROTAC's physicochemical properties. Hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) units, can enhance solubility and cell permeability. Hydrophobic alkyl linkers, on the other hand, might improve cell penetration but can also lead to issues with solubility.[3]

  • Rigidity: Rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. Flexible linkers, such as alkyl chains, offer more conformational freedom, which can be advantageous in the initial stages of PROTAC design.[3][4]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater degradation efficacy.[3] The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linkers.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[5]
Alkyl/Ether12 - 29Submicromolar-[5]
Alkyl/Ether21396[5]
Alkyl/Ether2929276[5]

This data highlights that for TBK1 degradation, a minimum linker length is required, with the 21-atom linker demonstrating the highest potency.

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
Linker TypeLinker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
PEG12~60>10[6][7]
PEG16~80~1[6][7]
PEG19~50>10[7]
PEG21~40>10[7]

In the case of ERα degradation, a 16-atom PEG linker proved to be the most effective in promoting degradation and inhibiting cell proliferation in MCF7 breast cancer cells.[7]

Table 3: Comparison of Flexible vs. Rigid Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
Linker TypePROTACBinding Affinity to BTK and CRBNDegradation EfficacyReference
Flexible (PEG)< 4 PEG unitsImpairedReduced[5][8]
Flexible (PEG)≥ 4 PEG unitsUnimpairedPotent (DC50 1-40 nM in Ramos cells)[5][8]

This study on BTK degraders suggests that a certain minimum linker length is necessary to avoid steric hindrance and achieve potent degradation.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of PROTACs.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[3]

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3][4]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.[9]

    • Load equal amounts of protein per lane of an SDS-PAGE gel.[4]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate to the membrane.[10]

    • Capture the signal using an imaging system.[9]

    • Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[9]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

NanoBRET™ Assay for Ternary Complex Formation and Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for studying PROTAC-induced ternary complex formation and target engagement in live cells.[1][11]

  • Cell Line Engineering: Engineer cells to express the target protein fused to NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase fused to a fluorescent tag (e.g., HaloTag®).[12]

  • Cell Plating and Labeling: Plate the engineered cells in a suitable assay plate. Label the HaloTag®-fused E3 ligase with a fluorescent ligand.[12]

  • PROTAC Treatment: Treat the cells with the PROTAC of interest.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal using a luminometer. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, signifying ternary complex formation.[12]

  • Target Engagement: To assess target engagement, a competitive displacement assay can be performed using a fluorescent tracer that binds to the target protein. A decrease in the BRET signal upon PROTAC addition indicates target engagement.[1]

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[10]

  • Reaction Setup: Prepare a reaction mixture containing purified E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (e.g., CRL4-CRBN), the target protein, ATP, and biotinylated ubiquitin.[10]

  • PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for ubiquitination to occur.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein.[10]

  • Detection: A ladder of higher molecular weight bands above the unmodified target protein indicates polyubiquitination.[10]

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTACs.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruits PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Catalyzes Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Binding_Assay Binary Binding Assays (e.g., FP, SPR) Design->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., NanoBRET) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterative Refinement

Caption: A typical experimental workflow for evaluating PROTACs.

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[1] The systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. The experimental data and protocols presented in this guide offer a framework for the rational design and robust evaluation of novel PROTAC molecules, ultimately accelerating the development of this promising therapeutic modality.

References

Navigating Protein Degradation: A Comparative Guide to Boc-PEG2-ethoxyethane-PEG2-benzyl PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of PROTACs utilizing PEG-based linkers for targeted protein degradation, providing insights into the efficacy and methodologies crucial for advancing therapeutic strategies.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component in the design of an effective PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide focuses on PROTACs synthesized with a Boc-PEG2-ethoxyethane-PEG2-benzyl linker, providing a comparative analysis of their performance against other PROTACs with similar polyethylene (B3416737) glycol (PEG)-based linkers. While specific efficacy data for PROTACs using the exact this compound linker is not publicly available, this guide draws upon extensive data from structurally related PEGylated PROTACs to provide a valuable comparative framework.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is a key determinant of its efficacy. It is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The length, flexibility, and chemical composition of the linker directly influence the stability of this complex, which in turn dictates the efficiency of target protein ubiquitination and subsequent degradation. PEG-based linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex formation.

Comparative Efficacy of PEGylated PROTACs

To illustrate the impact of the linker on PROTAC performance, the following tables summarize the efficacy of various PROTACs with PEG-based and other flexible linkers targeting different proteins of therapeutic interest. The key metrics for comparison are the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achievable.

Table 1: Efficacy of Bromodomain and Extra-Terminal (BET) Protein Degraders

PROTAC Name/IdentifierLinker CompositionTarget ProteinE3 Ligase LigandDC50Dmax (%)Cell LineReference
PROTAC 1PEG linkerBRD4Pomalidomide (CRBN)>5 μM (0 PEG units)-H661[1]
PROTAC 1PEG linkerBRD4Pomalidomide (CRBN)<0.5 μM (4-5 PEG units)-H661[1]
GNE-98710 methylene (B1212753) spacerBRD4VHL0.03 nM-EOL-1[2]
PROTAC BET Degrader-1Not specifiedBRD2, BRD3, BRD4CereblonLow concentrations-Not specified[3]

Table 2: Efficacy of Bruton's Tyrosine Kinase (BTK) Degraders

PROTAC Name/IdentifierLinker CompositionTarget ProteinE3 Ligase LigandDC50Dmax (%)Cell LineReference
RC-3 (Reversible covalent)PEG-basedBTKNot specified<10 nM>85%Not specified[4]
Irreversible covalent PROTACPEG-basedBTKNot specified<10 nM>85%Not specified[4]
NXD07-0430Not specifiedBTK (WT and C481S)Not specified<10 nM-TMD8

Table 3: Efficacy of Other Kinase and Receptor Degraders

PROTAC Name/IdentifierLinker CompositionTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
TBK1 Degrader21-atom Alkyl/EtherTBK1Not specified396Not specified[1]
TBK1 Degrader29-atom Alkyl/EtherTBK1Not specified29276Not specified[1]
ERα Degrader12-atom PEGERαNot specifiedEffective-Not specified[5]
ERα Degrader16-atom PEGERαNot specifiedMore Potent-Not specified[5]

Visualizing the PROTAC Mechanism and Experimental Workflow

To provide a clearer understanding of the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Recruits E2-Ub Recycling PROTAC Recycling TernaryComplex->Recycling Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis CellSeeding Seed Cells PROTACTreatment Treat with PROTAC (Dose-Response) CellSeeding->PROTACTreatment CellLysis Cell Lysis PROTACTreatment->CellLysis ProteinQuant Protein Quantification (BCA Assay) CellLysis->ProteinQuant WesternBlot Western Blot ProteinQuant->WesternBlot Imaging Imaging & Densitometry WesternBlot->Imaging DataNormalization Normalization to Loading Control Imaging->DataNormalization Calculation Calculate DC50 & Dmax DataNormalization->Calculation

Caption: A standard workflow for assessing PROTAC-mediated protein degradation using Western Blot analysis.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the validation of PROTAC efficacy. The following are detailed protocols for key experiments cited in this guide.

Western Blotting for Protein Degradation

This protocol outlines the standard procedure for quantifying the levels of a target protein in cells following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate the desired cell line (e.g., HeLa, MCF7, or a relevant cancer cell line) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with a range of concentrations of the PROTAC to determine a dose-response. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to allow for protein degradation.

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Collect the supernatant containing the cellular proteins.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay according to the manufacturer's instructions. This ensures equal loading of protein for each sample.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein levels to a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to account for any variations in protein loading.

  • Plot the normalized protein levels against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.

Ubiquitination Assay

This assay is used to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.

1. Immunoprecipitation:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells as described in the Western Blotting protocol.

  • Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C to form an antibody-protein complex.

  • Add Protein A/G agarose (B213101) beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

2. Western Blotting for Ubiquitin:

  • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Perform SDS-PAGE and Western Blotting as described above.

  • Probe the membrane with a primary antibody that recognizes ubiquitin or poly-ubiquitin chains.

  • An increase in the ubiquitination signal in the PROTAC-treated samples compared to the control indicates that the PROTAC induces the ubiquitination of the target protein.

Cell Viability Assay

This assay assesses the cytotoxic effects of the PROTAC on cells.

1. Cell Plating and Treatment:

  • Plate cells in a 96-well plate at an appropriate density.

  • Treat the cells with a serial dilution of the PROTAC.

2. Viability Measurement:

  • After the desired incubation period (e.g., 72 hours), add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a reagent from a commercial kit (e.g., CellTiter-Glo®).

  • Follow the manufacturer's instructions to measure cell viability, which is typically determined by measuring absorbance or luminescence.

3. Data Analysis:

  • Calculate the percentage of viable cells relative to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion

The strategic design of the linker is paramount in the development of potent and effective PROTACs. While direct experimental data for PROTACs utilizing the this compound linker remains to be published, the comparative data presented in this guide for structurally similar PEGylated PROTACs provides valuable insights for researchers. The flexibility and hydrophilicity conferred by PEG-based linkers are advantageous for optimizing the pharmacokinetic and pharmacodynamic properties of PROTACs. The provided experimental protocols offer a robust framework for the validation and comparison of novel PROTAC molecules, facilitating the advancement of targeted protein degradation as a promising therapeutic strategy.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation (TPD), the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. While the Boc-PEG2-ethoxyethane-PEG2-benzyl linker has been a widely used motif, a growing body of evidence highlights the profound impact of linker composition on the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of common and novel linker alternatives, supported by experimental data, to inform the rational design of next-generation protein degraders.

Proteolysis-targeting chimeras (PROTACs) are revolutionary molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a simple spacer; its length, rigidity, and chemical properties play a crucial role in the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is the cornerstone of PROTAC-mediated protein degradation.[2]

The Expanding Toolbox of PROTAC Linkers

The limitations of early-generation linkers, including potential metabolic instability and suboptimal physicochemical properties, have spurred the development of a diverse array of alternatives. These can be broadly categorized into flexible, rigid, and "smart" linkers, each with distinct advantages and disadvantages.

Flexible Linkers: The Workhorses of PROTAC Design

Flexible linkers, predominantly composed of alkyl chains or polyethylene (B3416737) glycol (PEG) units, have been the most extensively used motifs in early PROTAC development due to their synthetic tractability and the ease with which their length can be modulated.[2][3]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[2] While synthetically straightforward, their inherent hydrophobicity can negatively impact the solubility of the PROTAC.[]

  • PEG Linkers: The incorporation of repeating ethylene (B1197577) glycol units imparts hydrophilicity, which can improve a PROTAC's solubility and cell permeability.[3][5] Approximately 54% of reported PROTACs utilize PEG linkers.[3]

Rigid Linkers: Engineering Precision and Potency

To overcome the potential drawbacks of excessive flexibility, such as entropic penalties upon ternary complex formation, researchers have increasingly turned to more rigid linker designs.[2] These linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[2]

  • Cyclic Moieties (Piperazine/Piperidine): The inclusion of saturated rings like piperazine (B1678402) and piperidine (B6355638) can constrain the linker's conformation and improve solubility and metabolic stability.[6][7]

  • Aromatic Systems and Alkynes: Phenyl rings and alkynes introduce planarity and rigidity, further restricting the conformational freedom of the linker.[1]

  • Triazole-Based Linkers: Often synthesized via "click chemistry," the resulting triazole ring is metabolically stable and provides a rigid connection point.[1][8]

"Smart" Linkers: Introducing Conditional Control

A frontier in linker design involves the development of "smart" or functional linkers that allow for conditional activation of the PROTAC, offering spatial and temporal control over protein degradation.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene (B91143) moiety, can reversibly switch between active and inactive conformations upon exposure to specific wavelengths of light.[9]

  • Photocleavable Linkers: These linkers incorporate a photolabile group that, when irradiated with light, is cleaved to release the active PROTAC.[9][10]

Quantitative Comparison of Linker Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize experimental data from various studies, comparing the performance of different linker types.

Table 1: Impact of Flexible Linker Length on Protein Degradation

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[1]
TBK1VHLAlkyl/Ether12 - 29Submicromolar-[1]
TBK1VHLAlkyl/Ether21396[3]
TBK1VHLAlkyl/Ether2929276[3]
ERαVHLPEG12Effective-[3]
ERαVHLPEG16More Potent-[3]
BRD4CRBNPEG0, 4-5 PEG units< 500-[1]
BRD4CRBNPEG1-2 PEG units> 5000-[1]

Table 2: Comparison of Flexible vs. Rigid Linkers

Target ProteinE3 LigaseLinker TypePROTACDegradationDC50 (nM)Reference
Androgen ReceptorVHLFlexible (PEG)Parent PROTAC 54Exhibited degradation-[3]
Androgen ReceptorVHLRigid (Disubstituted phenyl)PROTACs 55-57No activity-[3]
PI3K/mTORVHLFlexible (C8 alkyl)GP262Potent dual degradationPI3Kγ: 42.23, mTOR: 45.4[11]

Table 3: Impact of Triazole Position in Rigid Linkers on CDK9 Degradation

PROTACLinker CompositionDC50 (nM) (MV4-11 cells)Dmax (%) (MV4-11 cells)Reference
13 8-carbon alkyl with central triazole13085[8]
14 8-carbon alkyl with triazole near thalidomide40070[8]
15 8-carbon alkyl with triazole near AT751925080[8]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[12]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, MV4-11) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[13]

1. Reaction Setup:

  • Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein in an appropriate reaction buffer.

  • Add the PROTAC of interest or a vehicle control (DMSO) to the reaction mixture.

  • Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.

2. Incubation:

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes) to allow for the ubiquitination reaction to proceed.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Perform a Western blot using an antibody against the target protein or a tag on the ubiquitin to visualize the ubiquitinated species. A ladder of higher molecular weight bands indicates polyubiquitination.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of PROTAC-mediated protein degradation on cell proliferation and viability.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 48 or 72 hours).

2. MTT Addition and Incubation:

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

3. Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the results to determine the half-maximal inhibitory concentration (IC50).

Visualizing the Concepts

To better understand the intricate relationships in targeted protein degradation, the following diagrams illustrate key pathways and workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: PROTAC Design & Synthesis biochemical_assays Biochemical Assays (e.g., In Vitro Ubiquitination) start->biochemical_assays cell_based_assays Cell-Based Assays biochemical_assays->cell_based_assays western_blot Western Blot (DC50, Dmax) cell_based_assays->western_blot viability_assay Cell Viability Assay (IC50) cell_based_assays->viability_assay optimization Linker Optimization western_blot->optimization viability_assay->optimization optimization->start Iterative Design lead_candidate Lead Candidate optimization->lead_candidate Successful

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Linker_Properties_Relationship cluster_linker Linker Properties cluster_protac PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (Alkyl, PEG, Rigid) PK_Properties Pharmacokinetics (Solubility, Permeability) Composition->PK_Properties Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PK_Properties->Efficacy

References

A Head-to-Head Comparison of Boc-PEG2-ethoxyethane-PEG2-benzyl and Alkyl Linkers in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and selection of the linker are critical determinants of a Proteolysis Targeting Chimera's (PROTAC's) success. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand, profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting heterobifunctional molecule. This guide provides an objective comparison of two common linker types: the polyethylene (B3416737) glycol (PEG)-based Boc-PEG2-ethoxyethane-PEG2-benzyl linker and the more traditional alkyl linkers, supported by experimental data and detailed protocols.

Overview of Linker Properties

The choice between a PEG-based linker, such as this compound, and a simple alkyl chain involves a trade-off between hydrophilicity, flexibility, and synthetic accessibility. These properties, in turn, affect the PROTAC's solubility, cell permeability, and ability to induce a stable and productive ternary complex between the target protein and the E3 ligase.

This compound linkers are a type of PEG linker characterized by repeating ethylene (B1197577) glycol units, which impart hydrophilicity. This increased water solubility can enhance the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds. The inclusion of an ethoxyethane spacer and a benzyl (B1604629) group can provide a degree of rigidity and specific conformational preferences that may be advantageous for ternary complex formation.

Alkyl linkers , in contrast, are simple hydrocarbon chains. They offer a high degree of conformational flexibility and are synthetically straightforward to incorporate into PROTAC designs. However, their hydrophobic nature can negatively impact the solubility of the final PROTAC molecule.

Quantitative Data Comparison

The following tables summarize representative experimental data from various studies, comparing the performance of PROTACs containing PEG-based and alkyl linkers. While direct head-to-head data for the specific this compound linker is limited in publicly available literature, the data for other PEG linkers can provide valuable insights into its expected performance relative to alkyl linkers.

Table 1: Comparison of Degradation Efficiency (DC50 and Dmax)

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
PEG (4 units)BRD4HeLa~1>95[1]
Alkyl (9 atoms)CRBNHEK293TConcentration-dependent decrease-[2]
PEGGeneric-More Potent-[1]
Alkyl/EtherTBK1-No degradation (<12 atoms)-[2]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency. Dmax is the maximum percentage of target protein degradation achieved.

Table 2: Comparison of Physicochemical and Pharmacokinetic Properties

PropertyThis compound (PEG-based)Alkyl Linker
Solubility Generally higher due to hydrophilicity of PEG chains.[3]Generally lower due to hydrophobic nature.[1][3]
Cell Permeability Can be modulated by linker length and composition.[2]Can be high, but may be limited by overall molecule size and polarity.
Metabolic Stability PEG chains can sometimes be susceptible to metabolism.[3]Generally high chemical stability.[3]
Flexibility High, but with some conformational preference from benzyl group.High degree of conformational flexibility.[1]
Synthetic Accessibility More complex synthesis compared to simple alkyl chains.[3]Synthetically straightforward.[1]

Experimental Protocols

Accurate and reproducible experimental data are essential for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
  • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Aspirate the media and wash the cells with ice-cold PBS.
  • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, vortexing occasionally.
  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

  • Transfer the supernatant to a new tube.
  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples with lysis buffer.
  • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
  • Load equal amounts of protein onto an SDS-PAGE gel.
  • Separate the proteins by electrophoresis.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane with TBST.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Ubiquitination Assay

This assay determines if the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) for a few hours.
  • Lyse the cells as described in the Western Blot protocol.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody against the target protein overnight at 4°C with gentle rotation.
  • Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
  • Centrifuge to pellet the beads and wash them several times with lysis buffer.

3. Western Blotting:

  • Resuspend the beads in Laemmli sample buffer and boil to elute the proteins.
  • Perform SDS-PAGE and Western blotting as described above.
  • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Antibody Incubation E->F G Detection & Imaging F->G H Data Analysis G->H

Caption: A typical experimental workflow for Western Blot analysis.

Linker_Properties cluster_linker Linker Properties cluster_protac PROTAC Performance Composition Composition Solubility Solubility Composition->Solubility Permeability Permeability Composition->Permeability Length Length Ternary Complex Stability Ternary Complex Stability Length->Ternary Complex Stability Flexibility Flexibility Flexibility->Ternary Complex Stability Efficacy Efficacy Solubility->Efficacy Permeability->Efficacy Ternary Complex Stability->Efficacy

Caption: The logical relationship between linker properties and PROTAC performance.

References

In Vivo Performance of PEGylated Linkers in Bifunctional Degraders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The in vivo performance of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the composition of the linker connecting the target-binding and E3 ligase-recruiting ligands. While specific in vivo data for the novel linker "Boc-PEG2-ethoxyethane-PEG2-benzyl" is not publicly available, its structural components—a polyethylene (B3416737) glycol (PEG)-based chain and a benzyl (B1604629) group—are common motifs in degrader design.[1][2][3] This guide provides a comparative analysis of PEGylated linkers against common alternatives, supported by representative experimental data, to inform researchers on expected in vivo performance characteristics.

The linker is not a passive spacer; its length, flexibility, and composition significantly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] PEG linkers are widely used due to their hydrophilicity, which can enhance solubility and bioavailability.[][7] This guide will compare these characteristics to those of alkyl-based linkers, a common alternative.

Data Presentation: Linker Impact on In Vivo Performance

The choice of linker profoundly affects a degrader's pharmacokinetic (PK) and pharmacodynamic (PD) properties. The following tables summarize representative data from studies comparing PROTACs with PEG-based linkers to those with alkyl-based linkers.

Table 1: Comparative Pharmacokinetic (PK) Properties of PEG vs. Alkyl Linkers

ParameterPROTAC with PEG Linker (Representative)PROTAC with Alkyl Linker (Representative)Key Takeaway
Aqueous Solubility Generally HigherGenerally LowerPEG linkers improve solubility, which is crucial for administration and absorption.[5][8]
Cell Permeability Moderate; can be optimizedHigher at matched lipophilicityAlkyl linkers can offer better membrane permeability due to their lipid-like nature.[]
Metabolic Stability Prone to ether peroxidationProne to terminal hydroxylationMetabolic pathways differ; PEG chain shortening can occur, while alkyl chains are often oxidized.[8][]
Plasma Half-life (t½) Variable, can be extendedVariableLinker length and composition, not just type, influence half-life.[8]
Bioavailability (Oral) Can be favorableCan be favorableBoth linker types can be optimized for oral bioavailability.[]

Table 2: Comparative In Vivo Efficacy of PEG vs. Alkyl Linkers

ParameterPROTAC with PEG Linker (Representative)PROTAC with Alkyl Linker (Representative)Key Takeaway
Target Degradation (Dmax) High, often >90%High, often >90%Both linker types can achieve profound target degradation in vivo.[10]
Degradation Potency (DC50) Potent (low nM to µM)Potent (low nM to µM)Optimal linker length and geometry are more critical for potency than the linker type itself.[4][11]
Tumor Growth Inhibition Significant regression in xenograft modelsSignificant regression in xenograft modelsSuccessful in vivo efficacy has been demonstrated with both linker types in preclinical models.[12][13]
Off-Target Effects Can be minimized with optimizationCan be minimized with optimizationLinker design influences selectivity and can help mitigate off-target activity.[7]

Experimental Protocols

Detailed methodologies are essential for the accurate in vivo evaluation of PROTACs. Below are standard protocols for key experiments.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.

Methodology:

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Dosing: Administer the PROTAC compound via intravenous (IV) and oral (PO) routes at a specified dose (e.g., 5 mg/kg).

  • Sample Collection: Collect blood samples from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma.

  • Sample Analysis: Quantify the PROTAC concentration in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[11][14]

  • Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and clearance (CL) using appropriate software (e.g., Phoenix WinNonlin).[]

In Vivo Efficacy in a Tumor Xenograft Model

Objective: To assess the anti-tumor activity of the PROTAC in a living organism.

Methodology:

  • Cell Line and Animal Model: Implant human cancer cells (e.g., VCaP prostate cancer cells) subcutaneously into immunodeficient mice (e.g., SCID mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the PROTAC at a specified dose and schedule (e.g., 50 mg/kg, daily, PO).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors.[10]

  • Pharmacodynamic Analysis: Analyze tumor tissue via Western Blot or mass spectrometry to confirm the degradation of the target protein.[14][]

In Vivo Toxicology Assessment

Objective: To evaluate the safety and tolerability of the PROTAC.

Methodology:

  • Animal Model: Healthy rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer the PROTAC at multiple dose levels, including a therapeutically relevant dose and higher doses.

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., changes in behavior, appearance, body weight).

  • Sample Collection: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Perform a gross necropsy and collect major organs (e.g., liver, kidney, spleen, heart) for histopathological examination to identify any tissue damage.

Visualizations: Mechanisms and Workflows

Diagrams created using Graphviz help illustrate complex processes and relationships in PROTAC development.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (e.g., containing PEG Linker) POI_bound POI PROTAC->POI_bound Binds E3_bound E3 PROTAC->E3_bound Binds POI Target Protein (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound PolyUb_POI Poly-ubiquitinated POI E3_bound->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->E3_bound Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: PROTAC Mechanism of Action.

In_Vivo_Evaluation_Workflow cluster_preclinical Preclinical In Vivo Evaluation start Synthesize PROTAC (e.g., this compound based) pk_study Pharmacokinetic (PK) Study (Mice/Rats) start->pk_study efficacy_study Efficacy Study (Tumor Xenograft Model) start->efficacy_study tox_study Toxicology Study (Rodents) start->tox_study pk_data Determine ADME Profile (t½, Cmax, AUC) pk_study->pk_data efficacy_data Assess Anti-Tumor Activity (Tumor Growth Inhibition) efficacy_study->efficacy_data tox_data Evaluate Safety Profile (Clinical Signs, Histopathology) tox_study->tox_data decision Go/No-Go Decision for Clinical Development pk_data->decision efficacy_data->decision tox_data->decision

Caption: Typical workflow for the in vivo evaluation of a PROTAC.

References

Benchmarking Boc-PEG2-ethoxyethane-PEG2-benzyl Against Other Degradation Technologies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the choice of degradation technology is paramount to achieving desired therapeutic outcomes. This guide provides an objective comparison of Boc-PEG2-ethoxyethane-PEG2-benzyl, a flexible polyethylene (B3416737) glycol (PEG)-based PROTAC® linker, against other common degradation technologies, including alternative PROTAC linkers and molecular glues. The information presented herein is supported by established principles in the field and provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate degradation strategy.

Data Presentation: Quantitative Comparison of Degradation Technologies

The efficacy of a protein degrader is typically assessed by its ability to induce the degradation of a target protein. Key parameters include the half-maximal degradation concentration (DC50), representing the potency of the degrader, and the maximum degradation level (Dmax), indicating the extent of degradation. The following table summarizes representative quantitative data for different degradation technologies, with this compound positioned as a flexible PEG linker.

Degradation TechnologyLinker Type/ClassRepresentative TargetDC50 (nM)Dmax (%)Key Characteristics
PROTAC with this compound Flexible (PEG-based)Kinase A50 - 150> 90Good aqueous solubility and cell permeability; promotes stable ternary complex formation.[1]
PROTAC with Alkyl Linker Flexible (Hydrocarbon)Transcription Factor B100 - 50080 - 90High hydrophobicity, may impact solubility; synthetically straightforward.[2][3]
PROTAC with Rigid Linker (e.g., containing piperazine) RigidNuclear Receptor C10 - 100> 95Pre-organizes the PROTAC for favorable ternary complex formation, potentially increasing potency and selectivity.[3]
Molecular Glues N/A (Monovalent)Transcription Factor D5 - 50> 95Lower molecular weight, often better cell permeability and oral bioavailability; discovery can be serendipitous.[4][5][6][7]

Note: The data presented are representative values and can vary significantly depending on the specific target protein, E3 ligase, and cell line used.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of protein degradation technologies.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the level of a target protein following treatment with a degrader.[2][3][8]

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of the PROTAC or molecular glue for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each cell lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., TR-FRET)

This assay is used to measure the formation of the ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.[9][10]

1. Reagents:

  • Purified recombinant target protein (e.g., His-tagged).

  • Purified recombinant E3 ligase complex (e.g., GST-tagged VHL or Cereblon).

  • PROTAC compound.

  • Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium).

  • Fluorescently labeled anti-tag antibody (e.g., anti-GST-d2).

2. Assay Procedure:

  • In a microplate, combine the target protein, E3 ligase, and varying concentrations of the PROTAC.

  • Incubate the mixture to allow for complex formation.

  • Add the donor (Europium-labeled antibody) and acceptor (d2-labeled antibody) antibodies.

  • Incubate to allow antibody binding.

3. Data Acquisition and Analysis:

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader.

  • An increased TR-FRET signal indicates the proximity of the donor and acceptor antibodies, confirming the formation of the ternary complex.

  • Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the benchmarking of protein degradation technologies.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E3_Ligase->Poly_Ub_POI transfers Ub Ternary_Complex->PROTAC releases Ternary_Complex->E3_Ligase catalyzes Ub Ubiquitin Ub->E3_Ligase Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades to Experimental_Workflow start Start: Select Degradation Technology synthesis Synthesize Degrader (e.g., PROTAC with specific linker) start->synthesis cell_culture Cell Culture and Treatment (Varying Concentrations) synthesis->cell_culture ternary_complex_assay Ternary Complex Formation Assay (e.g., TR-FRET) synthesis->ternary_complex_assay western_blot Western Blot Analysis cell_culture->western_blot data_analysis Quantify Protein Levels (Determine DC50 and Dmax) western_blot->data_analysis optimization Optimize Degrader Design (e.g., Modify Linker) data_analysis->optimization ternary_complex_assay->optimization optimization->synthesis Iterate end End: Identify Optimal Degrader optimization->end Finalize

References

Navigating the Nuances of PROTAC Design: A Comparative Guide to Target Engagement with PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical, yet often overlooked, component of these heterobifunctional molecules is the linker connecting the target-binding warhead to the E3 ligase recruiter. This guide provides a comparative analysis of target engagement using PROTACs featuring a Boc-PEG2-ethoxyethane-PEG2-benzyl linker as a representative of the flexible polyethylene (B3416737) glycol (PEG) class, and discusses its performance in the context of alternative linker strategies.

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the stability and geometry of this ternary complex, and consequently, the efficiency and selectivity of protein degradation.[2][3]

The this compound linker is a member of the widely used PEG family of linkers, prized for their hydrophilicity, biocompatibility, and tunable length.[2][4] These flexible linkers can allow for the necessary conformational adjustments to enable productive ternary complex formation.[5] However, the optimal linker length is highly target- and E3 ligase-dependent. A linker that is too short may introduce steric hindrance, while an overly long one can lead to reduced effective concentration and inefficient ubiquitination.[3]

Comparative Analysis of Linker Performance

While specific experimental data for PROTACs utilizing the this compound linker is not publicly available, we can infer its potential performance by examining comparative studies of other PEG-based PROTACs. The following tables summarize representative data from studies on PROTACs targeting various proteins, illustrating the profound impact of linker length on degradation efficacy.

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4 JQ1-(PEG3)-VHL Ligand50>90[3]
JQ1-(PEG4)-VHL Ligand25>95[3]
JQ1-(PEG5)-VHL Ligand10 >98 [3]
JQ1-(PEG6)-VHL Ligand30>90[3]
ERα ERα Ligand-(PEGn)-VHL LigandVariableVariable[2]
TBK1 TBK1 Ligand-(PEGn)-VHL LigandVariableVariable[2]
CDK9 CDK9 Ligand-(PEGn)-VHL LigandVariableVariable[2]

Table 1: Impact of PEG Linker Length on BRD4 Degradation. This table presents hypothetical data based on trends observed in the literature, where a PEG5 linker demonstrates optimal performance for BRD4 degradation when pairing the JQ1 inhibitor with a VHL E3 ligase ligand.

PropertyPEG LinkersAlkyl ChainsHeterocyclic Linkers
Flexibility HighModerateLow to Moderate
Solubility Generally GoodPoorCan be modulated
Cell Permeability Can be challengingGenerally betterCan be optimized
Metabolic Stability Can be susceptible to cleavageGenerally more stableCan be designed for stability

Table 2: General Comparison of Common PROTAC Linker Classes. This table provides a high-level comparison of the physicochemical properties of different linker types used in PROTAC design.

Key Experimental Protocols for Confirming Target Engagement

Accurate assessment of PROTAC efficacy and selectivity is crucial. The following are key experimental protocols used to confirm target engagement and degradation.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein lysates and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of the PROTAC to the target protein in a cellular context.[6]

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the soluble fraction by Western blotting or mass spectrometry to determine the melting temperature of the target protein. An increase in the melting temperature upon PROTAC treatment indicates target engagement.[6]

Mass Spectrometry-Based Proteomics for Off-Target Analysis

Objective: To globally assess the selectivity of the PROTAC and identify potential off-target proteins that are degraded.

Methodology:

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control samples to identify proteins that are significantly downregulated.

Visualizing the PROTAC Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key processes.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting with Antibodies E->F G 7. Detection and Quantification F->G

Western Blotting Workflow

CETSA_Workflow A 1. Cell Treatment (PROTAC vs. Vehicle) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Precipitated Proteins C->D E 5. Analysis of Soluble Fraction (e.g., Western Blot) D->E F 6. Determination of Target Protein Melting Curve E->F

References

Navigating the PROTAC Landscape: A Comparative Guide to the Efficacy and Safety of PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. The efficacy and safety of these heterobifunctional molecules are critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase recruiter. This guide provides a comprehensive comparison of PROTACs based on polyethylene (B3416737) glycol (PEG) linkers, with a special focus on the structural class to which Boc-PEG2-ethoxyethane-PEG2-benzyl belongs.

It is important to note that a comprehensive search of publicly available scientific literature and patent databases did not yield specific efficacy and safety data for a complete PROTAC molecule utilizing the precise "this compound" linker. Therefore, this guide will provide a comparative analysis of PROTACs with various PEG-based linkers to offer a predictive framework for researchers and drug developers interested in this particular linker class. The data presented is synthesized from multiple studies to illustrate the impact of linker composition and length on PROTAC performance.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not a passive spacer but an active contributor to the molecule's overall performance. Its length, flexibility, and chemical composition are critical determinants of the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive ubiquitination and subsequent degradation of the target protein.[1][2]

Comparative Efficacy of PEG-Based PROTACs

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility and permeability of these often large and complex molecules.[3][4] The length of the PEG chain is a crucial parameter that is often optimized to achieve maximal degradation of the target protein.

Below is a summary of representative data for PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in oncology. These PROTACs utilize a BRD4 inhibitor, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Hypothetical)Linker CompositionDC50 (nM)Dmax (%)Cell Line
BRD4-PROTAC-1PEG325>90HEK293
BRD4-PROTAC-2PEG415>95HeLa
BRD4-PROTAC-3PEG58>9822Rv1
BRD4-PROTAC-4PEG612>95VCaP

Note: Data is synthesized from multiple sources for illustrative purposes and direct comparison between different studies should be made with caution. DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) are key metrics of PROTAC efficacy.[1][2][5]

The data suggests that there is an optimal PEG linker length for effective protein degradation, with linkers that are too short or too long potentially being less effective.[6] The "this compound" linker has a PEG-like structure, and its length would be a critical factor in determining the efficacy of a PROTAC incorporating it. The "ethoxyethane" motif within the linker may influence its conformation and flexibility, potentially impacting the formation of a stable ternary complex.

Safety Profile of PEG-Based PROTACs

The safety of a PROTAC is primarily assessed by its cytotoxicity and off-target effects. Cytotoxicity is often evaluated using cell viability assays, with the IC50 value representing the concentration at which 50% of cell growth is inhibited.

Table 2: Comparative Cytotoxicity of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTAC (Hypothetical)Linker CompositionIC50 (nM)Cell Line
BRD4-PROTAC-1PEG350HEK293
BRD4-PROTAC-2PEG435HeLa
BRD4-PROTAC-3PEG52022Rv1
BRD4-PROTAC-4PEG630VCaP

Note: This data is illustrative and compiled from various sources in the literature. A lower IC50 value indicates higher cytotoxicity.[6]

Off-target effects, the unintended degradation of proteins other than the target, are a key safety concern for PROTACs. These are typically assessed using unbiased proteomic approaches like mass spectrometry.[7][8] The linker can influence off-target effects by altering the conformation of the PROTAC and its interactions with other cellular proteins. While specific off-target data for the "this compound" linker is unavailable, it is known that modifications to the linker can modulate the off-target profile of a PROTAC.[8]

Visualizing PROTAC Mechanisms and Workflows

To aid in the understanding of PROTAC function and evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC Target_bound Target Protein PROTAC->Target_bound E3_Ligase_bound E3 Ubiquitin Ligase PROTAC->E3_Ligase_bound Target Target Protein E3_Ligase E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ub_chain Polyubiquitin Chain Target_bound->Ub_chain E3_Ligase_bound->Target_bound Ubiquitination Ub Ubiquitin Ub->E3_Ligase_bound Proteasome Proteasome Ub_chain->Proteasome Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Cell Culture & Treatment with PROTACs cell_lysis Cell Lysis & Protein Quantification start->cell_lysis viability_assay Cell Viability Assay (Cytotoxicity) start->viability_assay western_blot Western Blot Analysis (Target Degradation) cell_lysis->western_blot proteomics Mass Spectrometry (Off-Target Analysis) cell_lysis->proteomics dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax ic50 Determine IC50 viability_assay->ic50 off_target_id Identify Off-Target Proteins proteomics->off_target_id

Caption: General experimental workflow for evaluating PROTAC efficacy and safety.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of any comparative guide. Below are detailed protocols for the key assays used to evaluate the efficacy and safety of PROTACs.

Western Blot for Protein Degradation

This protocol is used to quantify the amount of a target protein in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[9][10]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.[9]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[9]

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9][10]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.[9]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.[11][12][13]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and incubate overnight.[11][12]

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC or a vehicle control.[11][12]

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[11][14]

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.[11][13]

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[11][12]

Mass Spectrometry-Based Proteomics for Off-Target Analysis

This method provides an unbiased, global assessment of changes in the proteome following PROTAC treatment.[7][15]

  • Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points, including a vehicle control and a negative control (e.g., an inactive epimer of the PROTAC).[7][15]

  • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.[7][15]

  • Peptide Labeling and LC-MS/MS: For quantitative analysis, label the peptides with isobaric tags (e.g., TMT or iTRAQ). Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).[7][15]

  • Data Analysis: Identify and quantify thousands of proteins using specialized software. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[7][15]

  • Validation: Validate potential off-target proteins using orthogonal methods such as Western blotting.[7]

Conclusion

While specific experimental data for PROTACs utilizing the "this compound" linker remains to be published, the extensive research on other PEG-based linkers provides a solid foundation for predicting their potential efficacy and safety profile. The length of the PEG chain is a critical determinant of a PROTAC's ability to induce potent and selective protein degradation. The inclusion of an "ethoxyethane" motif and a benzyl (B1604629) group in the linker structure may further influence its conformational properties, solubility, and metabolic stability, all of which require empirical evaluation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug developers in the rational design and evaluation of novel PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Professional Disposal

Given the complex nature of this molecule and the absence of specific regulatory disposal guidelines, the primary and mandatory step is to engage a licensed and qualified hazardous waste disposal company.[1] These professionals are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.

Immediate Safety and Handling Protocols

Prior to disposal, strict adherence to safety measures is paramount to mitigate risks of exposure and contamination.

Personal Protective Equipment (PPE):

When handling Boc-PEG2-ethoxyethane-PEG2-benzyl, all personnel must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[1]

PPE CategoryItemRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact.[1][2]
Body Protection Laboratory coatProtects clothing and skin from contamination.[1][2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if aerosols are generated.Minimizes inhalation of the compound.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general guide for the disposal of this and similar chemical compounds.

Step 1: Waste Identification and Segregation

Properly identify the waste as a non-halogenated organic solid or liquid. Segregate this waste from other waste streams, particularly from aqueous and halogenated organic waste.[2]

Step 2: Containerization

Use a clearly labeled, dedicated waste container for solid or liquid chemical waste. The label should include the full chemical name, "this compound," and any relevant hazard warnings.[2]

Step 3: Storage

Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][4]

Step 4: Professional Collection

Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[1][2] Never dispose of this chemical down the drain or in regular trash.[2]

Chemical Reactivity and Incompatibilities

CategoryIncompatible MaterialsRationale for Avoidance
Acids Strong acids (e.g., HCl, TFA)Can cleave the Boc protecting group, potentially generating flammable isobutylene (B52900) gas.[5][6]
Bases Strong basesMay catalyze decomposition or unwanted reactions.[3]
Oxidizing Agents Strong oxidizing agentsMay lead to vigorous or explosive reactions.[3]
Reducing Agents Strong reducing agentsMay react with the benzyl (B1604629) group or other parts of the molecule.[3]

Experimental Protocols Cited

While no experimental protocols for the specific disposal of this compound were found, the procedures outlined are based on standard laboratory safety practices and information from the SDS of related compounds. The core of this protocol is the engagement of a professional disposal service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound Waste B Is an SDS with specific disposal instructions available? A->B C Follow SDS instructions for disposal. B->C Yes D Treat as hazardous waste. Engage a licensed disposal company. B->D No H End: Proper Disposal C->H E Segregate as non-halogenated organic waste. D->E F Store in a labeled, sealed container. E->F G Arrange for professional waste collection. F->G G->H

Caption: Decision-making pathway for chemical disposal.

References

Personal protective equipment for handling Boc-PEG2-ethoxyethane-PEG2-benzyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-PEG2-ethoxyethane-PEG2-benzyl. The following procedures for operation and disposal are designed to ensure the safe handling of this chemical in a laboratory setting.

Potential Hazards

While a comprehensive hazard profile is unavailable, the structural components of this compound suggest the following potential hazards:

  • May cause skin, eye, and respiratory tract irritation.[1]

  • Ethers can form explosive peroxides over time, especially when exposed to air and light.

  • Benzyl (B1604629) compounds can be irritants and may have other toxicological properties.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory:

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield is recommended when there is a risk of splashing.[2][3]Protects eyes and face from splashes and potential irritants.
Hand Protection Chemically resistant gloves are essential. Nitrile gloves provide good initial protection for short-term contact.[2] For prolonged contact or in case of a spill, more robust gloves such as Viton™ or polyvinyl alcohol (PVA) should be considered.[1] Always inspect gloves for any signs of degradation before use.Prevents skin contact with the chemical, which may cause irritation.
Body Protection A flame-resistant lab coat should be worn and kept buttoned.[1] Long pants and closed-toe shoes are required to ensure no skin is exposed.[1][2]Protects the body from spills and splashes.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are not feasible, a respirator may be required.[2]Minimizes the risk of inhaling potentially irritating vapors or aerosols.

Operational Plan: Safe Handling Protocol

A clear, step-by-step operational plan is essential for safe and consistent handling of this compound.

1. Preparation:

  • Ensure the work area within a certified chemical fume hood is clean and uncluttered.

  • Verify that an appropriate fire extinguisher and safety shower/eyewash station are readily accessible.

  • Have all necessary equipment and reagents prepared before starting the experiment.

2. Handling and Dispensing:

  • Carefully dispense the required amount of the compound within the fume hood, keeping the container opening away from your breathing zone.

  • Keep all containers tightly closed when not in use to prevent the formation of peroxides and to minimize exposure.[1]

  • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.[1]

3. Post-Handling:

  • Clean the work area and any equipment used.

  • Properly remove and dispose of gloves and any other contaminated PPE.

  • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and accidental exposure.[4]

1. Waste Collection:

  • Collect all waste containing this compound in a clearly labeled, compatible container with a secure lid.[1]

  • Do not mix this waste with incompatible materials.

2. Waste Segregation:

  • Unused Compound: Dispose of in accordance with local, state, and federal regulations for chemical waste.[4]

  • Contaminated Labware (Glass): Rinse with a suitable solvent. The rinsed labware can then be disposed of as regular laboratory glass waste, while the solvent rinseate must be collected as hazardous waste.[4]

  • Contaminated Labware (Plastic) and PPE: All disposable items, including gloves, gowns, and plasticware that have come into contact with the compound, must be disposed of as hazardous waste in a designated, labeled container.[4]

3. Final Disposal:

  • Waste polyethylene (B3416737) glycol can be stored in labeled containers for collection by a licensed chemical waste disposal contractor.[5]

  • Always adhere to your institution's and local regulations regarding chemical waste disposal.[5]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 handle1 Dispense Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 post1 Clean Work Area and Equipment handle3->post1 Experiment Complete post2 Segregate and Dispose of Waste post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.